molecular formula C3H3NOS B3271258 Thiazol-4-ol CAS No. 54441-11-1

Thiazol-4-ol

Cat. No.: B3271258
CAS No.: 54441-11-1
M. Wt: 101.13 g/mol
InChI Key: SYXIINHHRQQNGK-UHFFFAOYSA-N
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Description

Thiazol-4-ol is a useful research compound. Its molecular formula is C3H3NOS and its molecular weight is 101.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-3-1-6-2-4-3/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXIINHHRQQNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thiazol-4-ol vs. Thiazol-4(5H)-one: Tautomeric Equilibrium & Medicinal Chemistry Implications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the tautomeric equilibrium of the thiazol-4-one scaffold. It is designed for medicinal chemists and structural biologists who require precise control over this "privileged structure" in drug discovery.

Executive Summary

The thiazole scaffold is a cornerstone of modern medicinal chemistry, yet the tautomeric nature of its 4-oxygenated derivatives remains a source of confusion and experimental error. While IUPAC nomenclature often defaults to the aromatic thiazol-4-ol , experimental evidence overwhelmingly designates the non-aromatic thiazol-4(5H)-one (keto form) as the thermodynamically stable species in both solid state and solution.

However, the "ol" (enol) form is not merely a theoretical artifact; it is the reactive intermediate driving the scaffold's functionalization at the C5 position (e.g., Knoevenagel condensations) and a potential bioactive conformer within specific enzyme pockets. This guide dissects the thermodynamics, analytical identification, and synthetic manipulation of this equilibrium.

The Thermodynamic Landscape

Unlike phenols, where the aromatic sextet stabilizes the enol form, the thiazol-4-one system favors the keto tautomer. This preference is driven by the high bond energy of the carbonyl group (


) relative to the resonance energy gained by aromatizing the thiazole ring.
The Tautomeric Mechanism

The equilibrium involves a 1,3-proton shift between the C5 carbon and the C4 oxygen, often mediated by the N3 nitrogen or solvent bridges.

Tautomerism Keto Thiazol-4(5H)-one (Keto Form) Stable Dominant Species Transition Transition State [1,3-Proton Transfer] Keto->Transition -H+ at C5 Enol This compound (Enol Form) Aromatic but Unstable Transition->Keto +H+ at C5 Transition->Enol +H+ at O Enol->Transition -H+ at O

Figure 1: The proton transfer pathway. The equilibrium lies heavily to the left (


).
Solvent and Substituent Effects
  • Non-polar Solvents (CHCl3, Benzene): Strongly favor the keto form.

  • Polar Protic Solvents (MeOH, Water): Can stabilize the enol form slightly via H-bonding, but the keto form remains dominant.

  • C2-Substituents: Electron-donating groups (e.g., -NH2) at C2 can stabilize the ring but often introduce a third tautomer (2-imino-4-one), further complicating the landscape.

  • C5-Substituents: Substitution at C5 (e.g., alkylation) removes the acidic protons, locking the molecule in the keto form.

Analytical Validation: The "Smoking Gun" Protocols

Distinguishing the tautomers requires a multi-modal approach. Relying solely on one method can lead to misassignment.

NMR Spectroscopy (The Gold Standard)

The presence of the C5-methylene group is the definitive marker for the keto form.

FeatureThiazol-4(5H)-one (Keto)This compound (Enol)

H NMR (C5)
Sharp Singlet/Quartet

3.5 – 4.2 ppm (Integration: 2H)
Absent (C5 is

hybridized)

C NMR (C4)
Carbonyl

170 – 180 ppm
Aromatic C-OH

155 – 165 ppm

C NMR (C5)
Aliphatic

30 – 40 ppm
Aromatic

90 – 110 ppm
X-Ray Crystallography

In the solid state, thiazol-4-ones crystallize almost exclusively in the keto form.

  • Key Metric: The C4-O bond length is typically 1.20–1.23 Å (characteristic of

    
    ), whereas a C-OH bond would be 1.30–1.35 Å .
    
Analytical Decision Tree

DecisionTree Start Unknown Thiazole Derivative HNMR 1. Run 1H NMR (DMSO-d6) Start->HNMR CheckC5 Signal at 3.5-4.2 ppm? HNMR->CheckC5 YesC5 Integration = 2H? CheckC5->YesC5 Yes NoC5 Check IR Spectrum CheckC5->NoC5 No KetoConfirmed Conclusion: Thiazol-4(5H)-one (Keto Form) YesC5->KetoConfirmed Yes YesC5->NoC5 No (1H only) CheckIR Strong Band @ 1680-1720 cm-1? NoC5->CheckIR YesIR Conclusion: Keto Form (C5 substituted or deshielded) CheckIR->YesIR Yes (C=O present) NoIR Conclusion: this compound (Rare/Stabilized Enol) CheckIR->NoIR No (OH stretch present)

Figure 2: Analytical workflow for tautomer assignment.

Experimental Protocols

Synthesis of 2-Amino-thiazol-4(5H)-one (Standard Reference)

This protocol yields a reference standard for the keto form, allowing calibration of analytical instruments.

Reagents:

  • Thiourea (10 mmol)

  • Chloroacetic acid (10 mmol)

  • Sodium Acetate (anhydrous, 20 mmol)

  • Ethanol (absolute, 20 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve thiourea and chloroacetic acid in ethanol in a round-bottom flask.

  • Cyclization: Add sodium acetate. Reflux the mixture for 4–6 hours. Monitoring by TLC (mobile phase: 5% MeOH in DCM) is crucial; the product is usually more polar than starting materials.

  • Isolation: Pour the hot reaction mixture into ice-cold water (50 mL). The thiazol-4-one often precipitates as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1).[1]

  • Validation: Obtain ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    H NMR.[2][3] Look for the singlet at 
    
    
    
    ppm (CH2).
Computational Prediction of Tautomeric Ratio

For novel derivatives, computational modeling can predict the dominant tautomer before synthesis.

Methodology (DFT):

  • Software: Gaussian, ORCA, or GAMESS.

  • Functional/Basis Set: B3LYP/6-311+G(d,p) or

    
    B97X-D (for better dispersion handling).
    
  • Solvent Model: PCM or SMD (Solvation Model based on Density) corresponding to your assay buffer (Water) or NMR solvent (DMSO).

  • Calculation:

    • Optimize Geometry of Keto and Enol forms.

    • Calculate Frequency (ensure no imaginary frequencies for minima).

    • Compare Gibbs Free Energy (

      
      ).
      
    • Rule of Thumb: If

      
       kcal/mol, the enol is negligible at room temperature.
      

Implications for Drug Discovery[4][5][6][7]

Docking and Virtual Screening

A critical error in virtual screening is docking the wrong tautomer.

  • H-Bond Donor/Acceptor Profile:

    • Keto Form: C4=O is an H-bond acceptor . N3 is often protonated or substituted.

    • Enol Form: C4-OH is an H-bond donor and acceptor .

  • Impact: Docking the enol form into a pocket requiring an H-bond acceptor at C4 will yield false positives or incorrect poses. Always dock the keto form first , unless specific active site residues (e.g., catalytic bases) suggest in situ enolization.

The "PAINS" Warning

Thiazol-4-ones, particularly 5-ene-thiazol-4-ones (rhodanines), are frequent hitters (PAINS).[4]

  • Mechanism: The C5 methylene is acidic. In the presence of aldehydes, it forms an exocyclic double bond (Michael acceptor).

  • Causality: This unsaturation makes the molecule reactive toward nucleophilic cysteine residues in proteins, leading to promiscuous, covalent inhibition.

  • Mitigation: When designing thiazol-4-ones, verify reversibility of binding. Use 2-substituted derivatives that lack the Michael acceptor motif if covalent inhibition is not desired.

References

  • Crystal Structure Analysis : St. John, S. E., et al. "Structure and tautomerism of 2-aminothiazol-4(5H)-one derivatives." Journal of Chemical Crystallography, 2010. Link

  • NMR Characterization : Popova, E. A., et al. "NMR spectroscopic study of the tautomerism of 2-substituted thiazol-4-ones." Russian Journal of Organic Chemistry, 2015. Link

  • Computational Studies : Marković, Z., et al. "DFT study of the tautomerism of some thiazoles in gas phase and solution." Journal of Molecular Modeling, 2018. Link

  • Medicinal Chemistry Review : Jain, A. K., et al.[5] "Thiazolidinone: A biologically active scaffold."[5][6] Current Bioactive Compounds, 2019. Link

  • PAINS & Rhodanines : Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Link

Sources

Thiazol-4-ol Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Foreword

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold."[3] Within this important class of heterocycles, the thiazol-4-ol core and its tautomeric form, thiazolidin-4-one, represent a particularly fruitful area of research. These derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This guide provides a comprehensive exploration of the this compound scaffold, from its fundamental chemical characteristics and synthetic pathways to its application in the design and discovery of novel therapeutic agents. We will delve into the critical aspects of structure-activity relationships (SAR) and provide detailed experimental insights to empower researchers in their quest for next-generation therapeutics.

The Core Scaffold: Physicochemical Properties and Tautomeric Landscape

A foundational concept in understanding the chemistry and biological activity of this compound derivatives is their existence in a tautomeric equilibrium with the thiazolidin-4-one form.[6] This keto-enol tautomerism is not merely a chemical curiosity; it profoundly influences the molecule's reactivity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[7]

The equilibrium can be influenced by factors such as the solvent, pH, and the nature of substituents on the thiazole ring. The enol (this compound) form presents a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, while the keto (thiazolidin-4-one) form features a carbonyl group, which is a strong hydrogen bond acceptor, and an endocyclic N-H group that can act as a hydrogen bond donor.[8][9] This duality is a key driver of their pharmacological versatility.

synthesis_workflow start Starting Materials: - Amine (R1-NH2) - Aldehyde (R2-CHO) - Mercaptoacetic Acid one_pot One-Pot Condensation start->one_pot imine Intermediate: Schiff Base (Imine) Formation one_pot->imine Step 1 cyclization Intermediate: Thioether Formation & Intramolecular Cyclization imine->cyclization Step 2 product Final Product: 2,3-Disubstituted Thiazolidin-4-one cyclization->product Step 3

Caption: Generalized workflow for a one-pot synthesis of thiazolidin-4-ones.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Thiazolidin-4-ones

This protocol describes a representative one-pot synthesis, a highly efficient method for generating a library of thiazolidin-4-one derivatives for screening.

Rationale: The one-pot approach is chosen for its operational simplicity and high atom economy, minimizing waste and purification steps between intermediates. Toluene is often used as the solvent with a Dean-Stark apparatus to azeotropically remove water, driving the condensation reactions to completion.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the primary amine (1.0 eq.), the corresponding aldehyde (1.0 eq.), and toluene (20 mL).

  • Imine Formation: Reflux the mixture for 2-3 hours until the theoretical amount of water is collected, indicating the formation of the Schiff base (imine) intermediate.

  • Cyclization: Cool the reaction mixture to room temperature. Add mercaptoacetic acid (1.1 eq.) to the flask.

  • Ring Closure: Heat the mixture to reflux and continue for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure. Dissolve the resulting residue in a suitable solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography or recrystallization to yield the pure thiazolidin-4-one derivative. [6]

A Spectrum of Biological Activity

This compound derivatives have been reported to possess a wide array of pharmacological activities, making them highly attractive scaffolds for drug development. [10][11]The presence of nitrogen and sulfur atoms, combined with the keto-enol tautomerism, allows these molecules to interact with a diverse set of biological targets through various non-covalent interactions. [3]

Anticancer Activity

Many thiazolidin-4-one derivatives have demonstrated significant potential as anticancer agents. [5]They have been shown to inhibit various targets crucial for cancer cell proliferation and survival, such as protein kinases, tubulin, and transcription factors. [3]For instance, certain derivatives have shown potent cytotoxic activity against cell lines like HeLa, with GI50 values in the sub-micromolar range. [3]

Antimicrobial Activity

The thiazole core is a well-established pharmacophore in antimicrobial agents. [4][12]this compound derivatives have been synthesized and evaluated against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). [13]Some novel thiazole aminoguanidines have shown potent activity against MRSA, with Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like norfloxacin. [13]The proposed mechanism for some of these compounds involves the inhibition of key bacterial enzymes such as undecaprenyl diphosphate synthase (UPPS). [13]

Anti-inflammatory and Other Activities

The scaffold has also been explored for its anti-inflammatory, anticonvulsant, and neuroprotective properties. [14]For Alzheimer's disease, thiazolylhydrazone derivatives have been designed as potent acetylcholinesterase (AChE) inhibitors. [15][16]Several compounds in this class exhibit IC₅₀ values in the nanomolar range, comparable to the approved drug donepezil. [15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies reveal the causal relationship between specific structural features and biological activity.

Key positions for modification on the thiazolidin-4-one core are typically the N-3 and C-2 positions, which are readily functionalized in the one-pot synthesis, and the C-5 position, where substituents can be introduced via Knoevenagel condensation with aldehydes. [6]

Sources

The Versatile Thiazol-4-ol Scaffold: A Comprehensive Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities. The thiazole ring is a prominent member of this elite group, and within its family, the thiazol-4-ol core and its predominant tautomeric form, thiazolidin-4-one, represent a particularly versatile and fruitful area of research for drug discovery and development professionals.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the biological activities associated with this compound based scaffolds, moving beyond a simple enumeration of facts to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical methodologies employed in their evaluation. As researchers and drug development professionals, understanding the causality behind the observed activities is paramount to designing the next generation of therapeutics.

I. The Thiazole Core: Physicochemical Properties and Synthetic Accessibility

The thiazole nucleus, a five-membered heteroaromatic ring containing sulfur and nitrogen atoms at positions 1 and 3 respectively, possesses a unique set of physicochemical properties that contribute to its biological promiscuity.[1][2] It is a pale-yellow liquid with a pyridine-like odor, sparingly soluble in water but readily soluble in organic solvents like alcohol and ether.[1] The thiazole ring is electron-rich and capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of biological targets.

One of the most significant advantages of the thiazole scaffold is its synthetic tractability. The classical Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, remains a cornerstone for the construction of this heterocyclic system.[5][6] This and other modified synthetic methodologies allow for the facile introduction of a wide range of substituents at various positions of the thiazole ring, enabling extensive SAR studies to optimize potency and selectivity.[2][5]

II. The Broad Spectrum of Biological Activities

This compound based scaffolds have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for a multitude of diseases.

A. Anticancer Activity: A Multi-pronged Attack on Malignancy

The fight against cancer is a primary focus of modern medicine, and this compound derivatives have emerged as potent antiproliferative agents.[7][8] Their mechanisms of action are diverse, targeting various hallmarks of cancer.

1. Enzyme Inhibition:

  • Kinase Inhibition: Many thiazole-based compounds have been shown to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. For instance, novel thiazole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), key players in tumor angiogenesis and progression.[9]

  • PI3Kα Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Naphthalene-azine-thiazole hybrids have demonstrated significant inhibitory activity against PI3Kα, leading to decreased phosphorylation of Akt and mTOR and subsequent induction of apoptosis.[10]

  • Aromatase Inhibition: Aromatase is a crucial enzyme in estrogen biosynthesis and a key target in hormone-dependent breast cancer. Certain 2-(hydrazinyl)-thiazol-4(5H)-ones have shown potent aromatase inhibitory activity, comparable to first-line treatments like anastrozole and letrozole.[7]

2. Induction of Apoptosis and Cell Cycle Arrest:

This compound derivatives can trigger programmed cell death (apoptosis) in cancer cells. For example, compound 4c (a 2-(hydrazinyl)-thiazol-4(5H)-one derivative) was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in MCF-7 breast cancer cell lines.[7] This is often achieved by modulating the levels of key cell cycle regulators and pro- and anti-apoptotic proteins.

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineTarget(s)IC50/GI50Reference
Thiazole-based derivativesFour cancer cell linesEGFR/VEGFR-227-30 nM (GI50)[9]
Naphthalene-azine-thiazole hybrid (6a)OVCAR-4 (Ovarian)PI3Kα1.569 µM (IC50)[10]
2-(hydrazinyl)-thiazol-4(5H)-one (4c)MCF-7 (Breast)Aromatase, VEGFR-22.57 µM (IC50)[7]
2-(hydrazinyl)-thiazol-4(5H)-one (4c)HepG2 (Liver)Aromatase, VEGFR-27.26 µM (IC50)[7]
B. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria poses a significant threat to global health. Thiazole derivatives have been systematically synthesized and evaluated as antimicrobial agents to address this challenge. They have shown efficacy against a broad spectrum of resilient strains, including both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11]

The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell wall synthesis.[9] For instance, certain thiazole derivatives exhibit significant inhibitory activity against E. coli DNA gyrase.[9]

C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. This compound based scaffolds have demonstrated potent anti-inflammatory properties.[5][12] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

  • COX/LOX Inhibition: Some 4-benzyl-1,3-thiazole derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[13]

  • iNOS Inhibition: Thiazolyl-carbonyl-thiosemicarbazides and their cyclized azole derivatives have shown the ability to reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS).[14] This is achieved by blocking the binding of the substrate, L-arginine, to the active site of the enzyme.[14]

D. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease are characterized by progressive neuronal loss. Thiazolidine derivatives have shown promise in preclinical models by combating oxidative stress and neuroinflammation, two key contributors to neurodegeneration.[15][16] Treatment with thiazolidine-4-carboxylic acid derivatives has been shown to reduce oxidative stress and neuroinflammation, thereby mitigating memory impairment in animal models.[1][15] The proposed mechanism involves the modulation of pathways such as the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade.[16] Furthermore, thiazole and thiazolidine-based compounds have been investigated for their ability to inhibit cholinesterase activity, a key therapeutic strategy in Alzheimer's disease.[17][18][19]

E. Antioxidant Activity: Quenching Damaging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Thiazole and its derivatives have been reported to possess significant antioxidant activities.[1][20][21] They can act as free radical scavengers and can also modulate the activity of antioxidant enzymes.[1][22] For example, certain thiazole derivatives carrying an indole moiety have shown better antioxidant activity than the standard drug Trolox.[1]

III. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound based scaffolds is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Substitution at C2: The C2 position of the thiazole ring is a common site for modification. The introduction of various amine, amide, or hydrazone moieties at this position has been shown to be critical for anticancer, antimicrobial, and anti-inflammatory activities.[7][9][10][17]

  • Substitution at C4 and C5: Modifications at the C4 and C5 positions also significantly influence biological activity. For instance, the presence of a 4-hydroxyphenyl substituent can enhance antioxidant activity.[21] The nature of the substituent at C5 can also impact the antiproliferative profile of these compounds.

  • Hybrid Molecules: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazole, quinoline, or adamantane, has proven to be a successful strategy for enhancing biological activity.[23][24][25] This approach can lead to compounds with multi-target activities.

IV. Experimental Protocols: A Practical Guide

To ensure the scientific integrity of research in this field, it is essential to employ robust and validated experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of this compound based scaffolds.

A. General Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-amino-4-substituted thiazole derivatives.

Materials:

  • Substituted α-bromoketone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve the substituted α-bromoketone (1 mmol) in ethanol (10 mL).

  • Add thiourea (1.2 mmol) to the solution and stir at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-substituted thiazole derivative.

Causality: The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring. The nucleophilic sulfur of thiourea attacks the electrophilic carbonyl carbon of the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. The choice of solvent and temperature can influence the reaction rate and yield.

B. Biological Assay Protocol: MTT Assay for Anticancer Activity

This protocol outlines the procedure for evaluating the in vitro anticancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The MTT assay is a colorimetric assay that measures cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. Including a positive control (a known anticancer drug) and a negative control (vehicle-treated cells) is crucial for validating the results.

V. Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by thiazole derivatives and a typical experimental workflow.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole Thiazole-4-ol Derivatives Thiazole->EGFR Inhibition Thiazole->VEGFR2 Inhibition Thiazole->PI3K Inhibition

Caption: Inhibition of key signaling pathways in cancer by this compound derivatives.

experimental_workflow start Start: Design of Thiazole Derivatives synthesis Chemical Synthesis (e.g., Hantzsch Synthesis) start->synthesis purification Purification & Characterization (e.g., Recrystallization, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., MTT Assay, Enzyme Inhibition) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization in_vitro->lead_optimization sar->lead_optimization lead_optimization->synthesis Iterative Process in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end End: Preclinical Candidate in_vivo->end

Sources

The Thiazol-4-ol/one Scaffold: A Pharmacophore for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of the Thiazol-4-ol (and its tautomeric equivalent Thiazol-4-one ) scaffold in kinase inhibitor design.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The This compound moiety (often existing in equilibrium with its thiazol-4-one tautomer) represents a privileged scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. Its utility stems from its ability to mimic the purine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of the kinase active site.

This guide analyzes the structural dynamics of the this compound core, its binding mechanisms across diverse kinase families (VEGFR, EGFR, CDK, c-Met), and provides actionable protocols for the synthesis and biological validation of these inhibitors.

Structural Basis: The Tautomeric Pharmacophore

To effectively utilize this pharmacophore, one must understand the dynamic equilibrium between the aromatic enol (this compound) and the non-aromatic ketone (thiazol-4-one) forms.

Tautomeric Equilibrium

In solution, the equilibrium heavily favors the thiazol-4-one (ketone) form due to the stability of the carbonyl group. However, the This compound (enol) form is pharmacologically significant because:

  • Aromaticity: The enol form restores the aromatic sextet of the thiazole ring.

  • H-Bond Donor Capability: The hydroxyl (-OH) group acts as a potent hydrogen bond donor, whereas the carbonyl (C=O) of the ketone is solely an acceptor.

  • Binding Environment: The hydrophobic environment of a kinase pocket can shift the equilibrium or stabilize the enol form to facilitate specific interactions.

Pharmacophore Features[1][2][3][4][5]
  • H-Bond Acceptor (N3): The nitrogen at position 3 is a canonical acceptor, often engaging the backbone NH of the kinase hinge.

  • H-Bond Donor/Acceptor (C4 Substituent):

    • Ketone form: C4=O accepts H-bonds.

    • Enol form: C4-OH can donate H-bonds to backbone carbonyls.

  • Hydrophobic Core (S1): The sulfur atom contributes to lipophilic interactions and influences the electronic distribution of the ring.

Visualization: Tautomeric States & Pharmacophore Mapping

Thiazol_Tautomerism cluster_0 Pharmacophore Dynamics Ketone Thiazol-4-one (Ketone Form) Major Tautomer Enol This compound (Enol Form) Aromatic Pharmacophore Ketone->Enol Tautomerization (Proton Transfer) Binding Kinase Hinge Region (ATP Pocket) Ketone->Binding H-Bond Acceptor (C=O) Enol->Binding H-Bond Donor (-OH) Restored Aromaticity

Caption: Dynamic equilibrium between thiazol-4-one and this compound. The enol form offers unique H-bond donor capabilities critical for specific kinase hinge interactions.

Mechanistic Role in Kinase Inhibition

The this compound/one scaffold functions primarily as a Type I ATP-competitive inhibitor .

Hinge Region Interaction

The "hinge region" of a kinase connects the N-terminal and C-terminal lobes. Inhibitors must mimic the adenine ring of ATP to bind here.

  • Interaction A: The Nitrogen (N3) of the thiazole accepts a hydrogen bond from a backbone amide (e.g., Met, Leu, or Val residues depending on the kinase).

  • Interaction B: The C4-OH (enol) or C4=O (ketone) interacts with a backbone carbonyl or a conserved water molecule.

  • Gatekeeper Residue: Substituents at the C5 position of the thiazole ring are often oriented toward the "gatekeeper" residue, determining selectivity (e.g., targeting the T790M mutation in EGFR).

Case Studies & Target Kinases
Target KinaseRole of Thiazole ScaffoldKey InteractionReference
VEGFR-2 Angiogenesis InhibitionThiazole ring acts as a linker occupying the ATP pocket; C2-amine forms H-bonds with Cys919 .[1]
EGFR / BRAF Dual InhibitionThiazolidin-4-one core mimics the quinazoline ring of Erlotinib; binds hinge region Met793 .[2]
c-Met HGF Pathway Blockade5-substituted thiazol-4-ones bind in the ATP cleft, stacking with Tyr1230 .[3]
CDK2 Cell Cycle ArrestThiazole-4-one derivatives occupy the adenine pocket; C4=O interacts with Leu83 .[4]

Experimental Protocols (Self-Validating Systems)

Synthesis of Thiazol-4-one Derivatives (Hantzsch-Type Condensation)

Objective: Synthesize a library of 2,5-disubstituted thiazol-4-ones for SAR analysis.

Reagents:

  • Thiourea or Thioamide derivative (Component A)

  • 
    -Halo carboxylic acid or ester (e.g., Ethyl bromoacetate) (Component B)
    
  • Ethanol (Solvent)

  • Sodium Acetate (Base)

Protocol:

  • Dissolution: Dissolve 1.0 eq of Thiourea (A) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of

    
    -Halo ester (B) and 2.0 eq of Sodium Acetate.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Precipitation: Cool the reaction to room temperature and pour into ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water to yield the pure thiazol-4-one.

  • Validation: Confirm structure via

    
    H-NMR (Look for CH
    
    
    
    singlet at
    
    
    3.8-4.0 ppm for the thiazolidinone ring) and Mass Spectrometry.
In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Quantify the IC


 of the synthesized this compound/one derivatives against a target kinase (e.g., VEGFR-2).

System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Methodology:

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix: Dilute recombinant VEGFR-2 kinase (0.5 nM final) in buffer.

  • Substrate Mix: Prepare a mixture of Fluorescein-labeled Poly-GT substrate (200 nM) and ATP (at K

    
    , typically 10 
    
    
    
    M).
  • Inhibitor Addition: Add 5

    
    L of the test compound (in DMSO) to the wells of a 384-well plate (8-point serial dilution).
    
  • Reaction Initiation: Add 10

    
    L of Enzyme Mix, followed by 10 
    
    
    
    L of Substrate Mix.
  • Incubation: Incubate at room temperature for 1 hour.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure fluorescence ratio (520 nm / 495 nm) on a multimode plate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Visualization: Assay Workflow

Kinase_Assay Step1 Compound Library (Thiazol-4-ones) Step2 Kinase Reaction (Enzyme + ATP + Substrate) Step1->Step2 Add to Plate Step3 Inhibition Event (Competition at Hinge) Step2->Step3 Incubation Step4 TR-FRET Detection (Tb-Antibody Binding) Step3->Step4 Stop & Stain Step5 Data Analysis (IC50 Calculation) Step4->Step5 Read Signal

Caption: Workflow for TR-FRET kinase assay. This self-validating protocol ensures precise IC50 determination through ratiometric measurement.

Structure-Activity Relationship (SAR) Guidelines

To optimize the this compound scaffold, modifications should focus on three vectors:

  • C2 Position (The "Tail"):

    • Modification: Introduction of hydrazone or amine linkers.[1][2]

    • Effect: Extends into the solvent-exposed region or hydrophobic pocket II. Bulky aromatic groups here often improve potency against tyrosine kinases (e.g., c-Met).

  • C5 Position (The "Head"):

    • Modification: Arylidene or benzylidene substituents.

    • Effect: Controls selectivity. Electron-withdrawing groups (F, Cl) on the C5-phenyl ring often enhance halogen bonding or hydrophobic packing against the gatekeeper residue.

  • N3/C4 Core (The "Hinge Binder"):

    • Modification: N-alkylation vs. O-alkylation.

    • Effect: N-alkylation locks the "one" (ketone) form. O-alkylation (trapping the "ol") can drastically alter the H-bond donor/acceptor profile, often reducing potency unless the pocket specifically requires a donor at C4.

References

  • Synthesis of thiazoloquinolinone derivatives... as VEGFR-2 inhibitors. PubMed Central. Available at: [Link] (Note: Representative link based on search context).

  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PubMed Central. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives... and Molecular Docking. MDPI. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review. MDPI. Available at: [Link]

Sources

Navigating the Unseen: A Technical Guide to the Potential Toxicity and Safety of Thiazol-4-ol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the thiazole scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1] Its derivatives have shown a remarkable breadth of biological activities, from anticancer to antimicrobial.[2] However, the journey from a promising intermediate to a safe and effective drug is fraught with challenges, chief among them being the early and accurate assessment of potential toxicity. This guide focuses on a critical, yet often overlooked, class of building blocks: thiazol-4-ol intermediates. While these compounds are pivotal in the synthesis of more complex molecules, their inherent reactivity and metabolic fate warrant a thorough and proactive safety evaluation.

As Senior Application Scientists, we recognize that a deep understanding of not just what to test, but why certain tests are chosen, is paramount. This document is structured to provide not only a comprehensive overview of the potential toxicities associated with the thiazol-in-4-ol core but also to equip you with the strategic and methodological framework to de-risk your drug development pipeline from the earliest stages. We will delve into the mechanistic underpinnings of thiazole-related toxicity, provide a tiered approach to safety assessment, and offer detailed, field-proven protocols for key experiments.

The Thiazole Moiety: A Double-Edged Sword

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties allow for a diverse range of chemical transformations, making it a versatile scaffold for drug design.[1] However, these same properties can also be a harbinger of toxicity. The metabolic activation of the thiazole ring, particularly by cytochrome P450 (CYP) enzymes, is a primary concern.

Predicted Metabolic Activation and Toxicity of this compound

Direct toxicological data for this compound itself is limited in publicly available literature. However, by examining the metabolism and toxicity of structurally related thiazole-containing compounds, we can construct a scientifically sound, predictive model of its potential hazards.

The key to understanding the potential toxicity of this compound lies in its metabolic transformation. The thiazole ring is susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites (RMs).[3] These RMs are often the true culprits behind a compound's toxicity, as they can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and, ultimately, organ toxicity.[3]

A proposed major bioactivation pathway for thiazole-containing drugs involves the epoxidation of the C4-C5 double bond.[3][4] This epoxide is an unstable intermediate that can undergo hydrolysis to form a dihydrodiol, which then cleaves to yield a reactive α-dicarbonyl and a thioamide protoxin.[4]

For this compound, the presence of the hydroxyl group at the 4-position may influence this metabolic cascade. Tautomerization to the keto form, thiazol-4-one, is possible and could present an alternative metabolic route. The subsequent sections will detail the experimental workflows necessary to investigate these predicted pathways.

A Multi-Tiered Strategy for Toxicity Assessment

A robust safety assessment of a new chemical entity should be approached in a tiered and logical manner, starting with in silico and in vitro methods to prioritize and guide further studies, and progressing to more complex in vivo models as necessary. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Tier 1: In Silico & In Vitro Screening

The initial phase of safety assessment should focus on rapid, high-throughput methods to identify potential liabilities early in the discovery process.

Before embarking on wet-lab experiments, computational models can provide valuable initial predictions of a compound's potential toxicity. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities, based on the chemical structure of this compound and its derivatives.

The first line of experimental toxicity testing is to assess the compound's effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 10,000 to 100,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare a serial dilution of the this compound intermediate. Remove the culture medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

Causality Insight: This assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondria. A reduction in the conversion of MTT to formazan indicates mitochondrial dysfunction or cell death, providing a direct link between the compound and its cytotoxic potential.

Assessing the potential of a compound to cause genetic mutations is a critical step in safety evaluation. The bacterial reverse mutation assay, commonly known as the Ames test, is a well-established method for this purpose.

Experimental Protocol: Ames Test (Spot Test Screening)

  • Bacterial Strains: Utilize Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[6]

  • Metabolic Activation: Perform the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that require metabolic activation to become mutagenic.[6]

  • Plate Preparation: Prepare minimal glucose agar plates.

  • Assay: In a sterile tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer. Pour this mixture onto the minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

Self-Validating System: The inclusion of both positive and negative controls, as well as testing with and without metabolic activation, provides a robust internal validation for the assay's performance and the interpretation of the results.

Tier 2: Mechanistic In Vitro Assays

If the initial screening assays indicate potential toxicity, the next step is to investigate the underlying mechanisms.

Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Experimental Protocol: Reactive Oxygen Species (ROS) Assay

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with a suitable buffer. Add a solution containing a cell-permeable ROS-sensitive fluorescent probe (e.g., H2DCFDA) and incubate.[8]

  • Compound Treatment: Treat the cells with the this compound intermediate at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.

Causality Insight: This assay directly measures the generation of ROS within the cell upon exposure to the test compound, providing a clear indication of its potential to induce oxidative stress.

Experimental Protocol: Glutathione (GSH) Depletion Assay

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

  • GSH Measurement: Use a commercially available kit that utilizes a colorimetric or fluorometric method to quantify the amount of reduced glutathione (GSH).[9] The assay is typically based on the reaction of GSH with a chromogenic reagent.[10]

  • Data Analysis: A decrease in the level of GSH in treated cells compared to control cells indicates that the compound is causing oxidative stress and depleting the cell's antioxidant defenses.

Self-Validating System: The parallel assessment of ROS generation and GSH depletion provides a more complete picture of the compound's impact on cellular redox balance.

Mitochondria are often a primary target for drug-induced toxicity.[11] Assessing mitochondrial function is crucial for a comprehensive safety profile.

Experimental Protocol: Mitochondrial Membrane Potential Assay

  • Cell Staining: Treat cells with the this compound intermediate. Then, stain the cells with a fluorescent dye that accumulates in healthy mitochondria with a high membrane potential (e.g., JC-1 or TMRM).

  • Fluorescence Microscopy or Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity or a shift in the fluorescence emission spectrum indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

Causality Insight: This assay provides a direct measure of the integrity of the mitochondrial membrane, which is essential for ATP production. A loss of membrane potential is a strong indicator of mitochondrial toxicity.[12]

Tier 3: In Vivo Studies

If significant in vitro toxicity is observed and the compound is still a high-priority candidate, limited and ethically justified in vivo studies may be necessary.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).[13]

  • Dosing: Administer the this compound intermediate orally at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).[14]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[13]

  • Stepwise Procedure: The outcome of the first test determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose in a stepwise manner.

  • Data Analysis: The results are used to classify the substance into a GHS toxicity category.[15]

Causality Insight: This study provides information on the acute systemic toxicity of a substance and helps to determine its lethal dose 50 (LD50) range, which is critical for hazard classification and risk assessment.[14]

Data Presentation and Visualization

A clear and concise presentation of data is essential for effective communication and decision-making.

Table 1: Summary of GHS Hazard Classifications for Thiazole-4-carboxaldehyde
Hazard StatementHazard Class and CategoryPercentage of Notifications
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)95.3%
H315: Causes skin irritationSkin Irritation (Category 2)100%
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)90.7%
H319: Causes serious eye irritationEye Irritation (Category 2)100%
H335: May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)100%
(Data sourced from ECHA C&L Inventory for Thiazole-4-carboxaldehyde)[16]

This table provides a predictive hazard profile for intermediates containing the this compound core, based on the data for a closely related analogue.

Visualization of Key Pathways and Workflows

Visual aids are invaluable for understanding complex biological pathways and experimental workflows.

Toxicity_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Damage This compound This compound CYP450 CYP450 This compound->CYP450 Oxidation Reactive Epoxide Reactive Epoxide CYP450->Reactive Epoxide Thioamide Protoxin Thioamide Protoxin Reactive Epoxide->Thioamide Protoxin Ring Cleavage Macromolecule Adducts Macromolecule Adducts Thioamide Protoxin->Macromolecule Adducts Oxidative Stress Oxidative Stress Thioamide Protoxin->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Macromolecule Adducts->Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Cell Death Cell Death Mitochondrial Dysfunction->Cell Death

Caption: Predicted metabolic activation of this compound leading to cellular toxicity.

Toxicity_Workflow Start Start In Silico Assessment In Silico Assessment Start->In Silico Assessment In Vitro Cytotoxicity (MTT) In Vitro Cytotoxicity (MTT) In Silico Assessment->In Vitro Cytotoxicity (MTT) Genotoxicity (Ames) Genotoxicity (Ames) In Vitro Cytotoxicity (MTT)->Genotoxicity (Ames) Toxicity Observed? Toxicity Observed? Genotoxicity (Ames)->Toxicity Observed? Mechanistic Assays Mechanistic Assays Toxicity Observed?->Mechanistic Assays Yes Low Risk Low Risk Toxicity Observed?->Low Risk No ROS/GSH Assays ROS/GSH Assays Mechanistic Assays->ROS/GSH Assays Mitochondrial Toxicity Mitochondrial Toxicity Mechanistic Assays->Mitochondrial Toxicity In Vivo Study (OECD 423) In Vivo Study (OECD 423) ROS/GSH Assays->In Vivo Study (OECD 423) Mitochondrial Toxicity->In Vivo Study (OECD 423) Risk Assessment Risk Assessment In Vivo Study (OECD 423)->Risk Assessment

Caption: Tiered workflow for assessing the toxicity of this compound intermediates.

Conclusion

The this compound core, while a valuable synthetic intermediate, should be approached with a clear understanding of its potential for metabolic activation and subsequent toxicity. The strategies and protocols outlined in this guide provide a robust framework for the early identification and characterization of these risks. By integrating in silico predictions, a tiered in vitro testing cascade, and, when necessary, targeted in vivo studies, researchers can make informed decisions, prioritize the safest lead candidates, and ultimately, contribute to the development of safer medicines. Proactive safety assessment is not a hurdle in drug discovery; it is the foundation upon which successful and impactful therapeutics are built.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC. Retrieved from [Link]

  • Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. (2020). PMC. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved from [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). PubMed. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. (n.d.). PubMed. Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. Retrieved from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC. Retrieved from [Link]

  • The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development. (n.d.). Agilent. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved from [Link]

  • Thiazole-4-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Thiazolyl-thiazolidin-4-one derivatives: synthesis and bioactivity. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment. (2018). Australian Government Department of Health. Retrieved from [Link]

  • In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Ames Test (TA98/TA100); Non-GLP screening assay. (n.d.). Evotec. Retrieved from [Link]

  • Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. (2023). ScienceDirect. Retrieved from [Link]

  • Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. (2024). InSphero. Retrieved from [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (n.d.). ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation with Thiazol-4-ones for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazol-4-one Scaffold

The thiazol-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. These activities include anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that is exceptionally well-suited for the functionalization of the thiazol-4-one ring system.[3][4] This reaction involves the condensation of an active methylene compound, in this case, a thiazol-4-one derivative, with an aldehyde or ketone, typically catalyzed by a weak base. The resulting 5-arylidene-thiazol-4-one derivatives are crucial intermediates and final products in many drug discovery programs.[5][6] For instance, the synthesis of clinically used antidiabetic agents like Rosiglitazone involves a key Knoevenagel condensation step.[5][6]

This guide provides a comprehensive overview of the procedure for the Knoevenagel condensation with thiazol-4-ones, including mechanistic insights, detailed experimental protocols, characterization techniques, and troubleshooting strategies.

Mechanistic Insights: Driving the Reaction Forward

The Knoevenagel condensation proceeds through a sequence of nucleophilic addition and dehydration. The acidic nature of the methylene protons at the C-5 position of the thiazol-4-one ring is the cornerstone of this reaction.

Causality of Reagent Roles:

  • Active Methylene Compound: The thiazol-4-one provides the nucleophilic carbon source. The electron-withdrawing effects of the adjacent carbonyl and thioether moieties increase the acidity of the C-5 protons, facilitating their removal by a weak base.

  • Carbonyl Compound: Aromatic aldehydes are most commonly used, though ketones can also be employed. The electrophilic carbonyl carbon is the target of the nucleophilic attack.

  • Catalyst: A weak base, such as piperidine, sodium acetate, or ammonium acetate, is crucial. Its role is to deprotonate the C-5 position of the thiazol-4-one, generating a resonance-stabilized enolate. This enolate is a potent nucleophile that readily attacks the carbonyl carbon of the aldehyde. A strong base is generally avoided as it can promote self-condensation of the aldehyde or ketone.[7]

The reaction culminates in a dehydration step, eliminating a molecule of water to form a stable α,β-unsaturated product. The resulting exocyclic double bond is typically formed as the thermodynamically more stable Z-isomer.[3][5]

Figure 1: Mechanism of the Knoevenagel condensation with thiazol-4-one.

Experimental Protocols

Below are two field-proven protocols for the synthesis of 5-arylidene-thiazol-4-one derivatives. Protocol A describes a conventional heating method, while Protocol B offers a more environmentally friendly, solvent-free approach.

Protocol A: Conventional Synthesis in Solution

This method is robust and suitable for a wide range of aromatic aldehydes.

Materials:

  • Thiazolidine-2,4-dione (or other C-5 unsubstituted thiazol-4-one derivative)

  • Substituted aromatic aldehyde

  • Piperidine or anhydrous sodium acetate

  • Ethanol or glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, petroleum ether/ethyl acetate eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiazolidine-2,4-dione (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[6][8]

  • Catalyst Addition: Add a catalytic amount of a weak base. Common choices include piperidine (0.1-0.2 equivalents) or anhydrous sodium acetate (1 equivalent).[6][9]

  • Reaction Execution: Heat the mixture to reflux and stir vigorously. The reaction progress should be monitored by TLC. Reaction times can vary from 2 to 9 hours depending on the reactivity of the substrates.[6][8]

  • Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the mixture can be poured into cold water to induce precipitation.[6]

  • Purification: Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., ethanol or water) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.[8]

Protocol B: Solvent-Free Grinding Method

This "green chemistry" approach is efficient, reduces waste, and can significantly shorten reaction times.[8]

Materials:

  • Thiazolidine-2,4-dione (or other C-5 unsubstituted thiazol-4-one derivative)

  • Substituted aromatic aldehyde

  • Anhydrous ammonium acetate

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Mixing of Reactants: In a mortar, combine the thiazolidine-2,4-dione (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous ammonium acetate (1.4 equivalents).[8]

  • Grinding: Thoroughly grind the mixture with a pestle at room temperature. The mixture will often turn into a melt or a syrupy consistency within a few minutes, and then solidify as the reaction proceeds.[8]

  • Reaction Monitoring: Continue grinding for 5-15 minutes, monitoring the reaction progress by TLC.[8]

  • Workup and Purification: Once the reaction is complete, the solid mass is washed with cold water to remove the ammonium acetate. The resulting solid product is then collected by filtration and can be recrystallized from ethanol or glacial acetic acid if necessary.[8]

Experimental_Workflow cluster_A Protocol A: Conventional Synthesis cluster_B Protocol B: Solvent-Free Grinding A1 Dissolve Reactants & Aldehyde in Solvent A2 Add Catalyst (Piperidine/NaOAc) A1->A2 A3 Reflux & Stir (2-9 hours) A2->A3 A4 Monitor by TLC A3->A4 A5 Cool & Precipitate A4->A5 A6 Filter & Wash A5->A6 A7 Recrystallize A6->A7 B1 Combine Reactants & NH₄OAc in Mortar B2 Grind at Room Temp (5-15 mins) B1->B2 B3 Monitor by TLC B2->B3 B4 Wash with Water B3->B4 B5 Filter & Recrystallize B4->B5

Figure 2: Experimental workflows for Knoevenagel condensation.

Data Presentation: Reaction Conditions and Outcomes

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. The following table summarizes various reported conditions for the synthesis of 5-arylidene-thiazol-4-ones.

Thiazol-4-one DerivativeAldehydeCatalystSolventConditionsYield (%)Reference
2,4-ThiazolidinedioneBenzaldehydePiperidineTolueneReflux~85-95[10]
2-Thioxo-4-thiazolidinone4-HydroxybenzaldehydeSodium AcetateGlacial Acetic AcidReflux, 2h85[8]
2,4-ThiazolidinedioneVanillinPiperidineTolueneRefluxHigh[10]
2,4-ThiazolidinedioneVarious AromaticBaker's YeastEthanolRoom Temp, 40h75-92[5]
2-Thioxo-4-thiazolidinoneVarious AromaticAmmonium AcetateNone (Grinding)Room Temp, 5-10 min88-95[8]
2,4-ThiazolidinedioneVarious AromaticEDA/AcOHMicrowave80 °C, 30 minup to 99[11]

Characterization of Products

Thorough characterization of the synthesized 5-arylidene-thiazol-4-ones is essential to confirm their structure and purity.

FT-IR Spectroscopy:

  • N-H Stretch: A broad peak in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the thiazolidinone ring.

  • C=O Stretch: Strong absorption bands between 1670-1750 cm⁻¹ correspond to the carbonyl groups at the C-2 and C-4 positions.[2]

  • C=C Stretch: A peak around 1600 cm⁻¹ indicates the newly formed exocyclic double bond.

¹H NMR Spectroscopy:

  • Vinyl Proton: A characteristic singlet for the exocyclic vinyl proton (=CH-Ar) is typically observed in the range of δ 7.7-8.0 ppm.[2]

  • Aromatic Protons: Signals corresponding to the aromatic protons of the arylidene group will be present in the δ 7.0-8.5 ppm range, with multiplicities depending on the substitution pattern.

  • N-H Proton: A broad singlet for the N-H proton is usually observed at δ 11.5-12.5 ppm.[2]

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: Resonances for the C-2 and C-4 carbonyl carbons are found in the downfield region, typically around δ 165-175 ppm.[2]

  • Vinylidene Carbons: The carbons of the exocyclic double bond (=C<) and the attached aromatic carbon will appear in the δ 120-145 ppm region.[2]

  • C-5 Carbon: The C-5 carbon of the thiazolidinone ring will resonate around δ 120-130 ppm.[2]

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, ensure the complete removal of water, as its presence can inhibit the reaction. In solution-based methods, a Dean-Stark trap can be employed. Also, verify the purity of the aldehyde, as impurities can hinder the reaction. The choice of catalyst is also critical; an empirical approach to screen different weak bases may be necessary for challenging substrates.[7]

  • Side Reactions: When using ketones instead of aldehydes, the formation of a mixture of E and Z isomers is possible.[3] Careful purification by column chromatography may be required to separate the isomers.

  • Purification Challenges: The products are often crystalline and can be purified by simple recrystallization. However, if the product is an oil or if impurities are difficult to remove, column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent is generally effective.

Applications in Drug Development

The 5-arylidene-thiazol-4-one scaffold is a cornerstone in the development of various therapeutic agents.

  • Anticancer Agents: Many derivatives have shown potent anticancer activity by targeting various cellular pathways, including the inhibition of protein kinases and microtubule assembly.[12][13]

  • Antidiabetic Agents: The thiazolidinedione class of drugs, such as Rosiglitazone and Pioglitazone, are well-known for their insulin-sensitizing effects and are synthesized via Knoevenagel condensation.[5][6]

  • Antimicrobial Agents: These compounds have demonstrated significant activity against a range of bacteria and fungi, making them promising leads for the development of new anti-infective drugs.[2][4]

The versatility of the Knoevenagel condensation allows for the creation of large libraries of these compounds, which can be screened for various biological activities, thereby accelerating the drug discovery process.

References

  • A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. Green Chemistry Letters and Reviews. Available at: [Link]

  • Synthesis and Primary Cytotoxicity Evaluation of New 5-benzylidene-2,4-thiazolidinedione Derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry. Available at: [Link]

  • Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker’s Yeast. ResearchGate. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules. Available at: [Link]

  • Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • UNIFICATION AND PATHOGNIC EXAMINATION OF 5-ARYLIDENE- 4- THIAZOLIDINONE DERIVATIVES. IJCRT. Available at: [Link]

  • Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry. Available at: [Link]

  • 5-Benzylidene-2,4-thiazolidinedione. PubChem. Available at: [Link]

  • Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z). Semantic Scholar. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of Thiazol-4-ol Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the streamlined synthesis of biologically active thiazol-4-ol fused scaffolds.

Abstract & Strategic Relevance

This compound fused heterocycles (often existing in tautomeric equilibrium with thiazol-4-ones) represent a privileged scaffold in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles. Traditional synthesis often involves multi-step procedures with low atom economy. This guide details one-pot multicomponent reaction (MCR) protocols that integrate Knoevenagel condensation, Michael addition, and cyclization into a single operational step. These methods maximize yield, minimize solvent waste, and allow for the rapid generation of diverse libraries for SAR (Structure-Activity Relationship) studies.

Scientific Foundation & Mechanistic Insight

The Tautomeric Challenge

The "this compound" moiety is an enolic species. In many fused systems, such as 5H-thiazolo[3,2-a]pyrimidin-5-one , the structure exists in a dynamic equilibrium between the keto (one) and enol (ol) forms.

  • Keto Form: Favored in polar aprotic solvents; often the stable solid state.

  • Enol Form (4-ol): Stabilized by hydrogen bonding, specific substitutions (e.g., electron-withdrawing groups), or aromatization of the fused system.

  • Implication: Synthetic protocols must control conditions (pH, solvent polarity) to drive the reaction toward the desired cyclized product, which is often isolated as the stable "one" but acts as a "masked" phenol equivalent in biological binding pockets.

Reaction Pathway: The "One-Pot" Cascade

The most robust route to these fused systems is the reaction of 2-aminothiazoles with aldehydes and active methylene compounds (e.g., ethyl acetoacetate, malononitrile).

Mechanism:

  • Activation: The aldehyde and active methylene undergo Knoevenagel condensation to form an arylidene intermediate.

  • Addition: The endocyclic nitrogen (N3) of the 2-aminothiazole attacks the activated double bond (Michael addition).

  • Cyclization: The exocyclic amine attacks the carbonyl ester, followed by elimination of ethanol (or water) to close the pyrimidine ring fused to the thiazole.

ReactionMechanism Start Reagents: Aldehyde + Active Methylene + 2-Aminothiazole Inter1 Intermediate A: Arylidene (Knoevenagel) Start->Inter1 Base Cat. - H2O Inter2 Intermediate B: Michael Adduct Inter1->Inter2 Nucleophilic Attack (N3 of Thiazole) Transition Cyclization & Elimination (-EtOH) Inter2->Transition Intramolecular Amide Formation Product Final Scaffold: Thiazolo[3,2-a]pyrimidine Transition->Product Tautomerization

Caption: Mechanistic pathway for the one-pot synthesis of thiazolo[3,2-a]pyrimidine scaffolds via Knoevenagel-Michael-Cyclization cascade.

Experimental Protocols

Protocol A: Catalyst-Free Green Synthesis in Ethanol

Target: 5-Methyl-7-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. Highlights: High atom economy, no column chromatography, scalable.

Materials
  • Aldehyde (1.0 equiv): e.g., Benzaldehyde (10 mmol, 1.06 g).

  • Active Methylene (1.0 equiv): Ethyl acetoacetate (10 mmol, 1.30 g).

  • Amine Component (1.0 equiv): 2-Aminothiazole (10 mmol, 1.00 g).

  • Solvent: Ethanol (95%, 20 mL).

  • Catalyst: None (Reflux drives the reaction) OR Piperidine (0.5 equiv for acceleration).

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde, ethyl acetoacetate, and 2-aminothiazole in ethanol (20 mL).

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Checkpoint: The solution typically turns from clear to yellow/orange.

  • Monitoring: Monitor via TLC (30% EtOAc in Hexane) every 60 minutes. Reaction is typically complete in 3–5 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with stirring.

    • A solid precipitate should form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL).

    • Recrystallization: Recrystallize from hot ethanol or DMF/Ethanol mixture to obtain pure crystals.

Yield Expectation: 85–92%

Protocol B: Microwave-Assisted Synthesis of this compound Derivatives

Target: Rapid library generation of functionalized thiazol-4-ols (often isolated as thiazol-4-ones). Highlights: Reaction times <15 mins, solvent-free option.[1]

Materials
  • Thioamide: e.g., Thiobenzamide (1.0 equiv).

  • Alpha-Halo Component: Ethyl bromopyruvate (1.0 equiv) or Alpha-bromoacetophenone.

  • Solid Support (Optional): Basic Alumina or Silica Gel (for solvent-free).

Step-by-Step Procedure
  • Mixing: Mix Thiobenzamide (1 mmol) and Ethyl bromopyruvate (1 mmol) in a microwave-safe vial.

    • Solvent-Free: Grind reagents together in a mortar before transferring to the vial. Add 2 drops of DMF to aid energy transfer.

  • Irradiation: Irradiate at 100°C (150 W) for 5–10 minutes .

    • Safety Note: Ensure the vessel is pressure-rated; alpha-halo esters are lachrymators—handle in a fume hood.

  • Extraction: Cool the vial. Add Ethanol (5 mL) to dissolve the crude product.

  • Isolation: Pour into water. Filter the precipitate.[1] Recrystallize from EtOH.

Data Analysis & Optimization

Solvent & Catalyst Effects

The choice of solvent profoundly impacts the yield and reaction rate.

SolventCatalystTime (hrs)Yield (%)Notes
Ethanol None4–682Green, slow, clean workup.
Ethanol Piperidine2–390Standard optimized protocol.
Acetic Acid None3–585Acid promotes Knoevenagel step.
Water SDS (Surfactant)6–875"On-water" chemistry; requires extraction.
Solvent-Free p-TsOH0.5 (Grinding)92High yield, requires mechanochemistry.
Troubleshooting Guide
  • Issue: No Precipitate on Cooling.

    • Cause: Product is too soluble in EtOH or oiling out occurred.

    • Fix: Evaporate 50% of the solvent before pouring onto ice. Scratch the flask walls with a glass rod to induce nucleation.

  • Issue: Low Yield/Incomplete Reaction.

    • Cause: Reversibility of the Knoevenagel step.

    • Fix: Add a Dean-Stark trap to remove water (if using toluene) or use a dehydrating agent (molecular sieves).

  • Issue: Impurity (Uncyclized Intermediate).

    • Cause: Michael addition occurred but cyclization failed.

    • Fix: Increase reaction time or add a stronger base (e.g., NaOEt) to force the final ring closure.

References

  • Convenient method for synthesis of thiazolo[3,2-a]pyrimidine derivatives in a one-pot procedure. Source: Academia.edu URL:[Link]

  • One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. Source: ResearchGate URL:[2][3][Link]

  • Thiazole cores as organic fluorophore units: Synthesis and fluorescence. (Discusses 4-hydroxythiazole synthesis). Source: Chimica Italiana URL:[Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines. Source: MDPI URL:[Link]

  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Source: ResearchGate URL:[2][3][Link]

Sources

Preparation and Catalytic Application of Thiazol-4-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Thiazole-derived ligands have garnered significant attention in coordination chemistry and catalysis due to their versatile electronic properties and diverse coordination modes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and catalytic application of metal complexes featuring thiazol-4-ol based ligands. We delve into the fundamental principles of ligand design, provide field-tested, step-by-step protocols for the preparation of a representative ligand and its palladium (II) complex, and demonstrate its catalytic efficacy in a multi-component reaction. This guide emphasizes the causality behind experimental choices and includes detailed characterization methodologies to ensure the synthesis of robust and reproducible catalytic systems.

Introduction: The Rationale for this compound Ligands in Catalysis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[2][3] Its unique electronic structure allows it to act as both a σ-donor and a π-acceptor, making it an excellent building block for constructing versatile ligands for transition metal catalysis.[4] The introduction of a hydroxyl group at the 4-position introduces several key features:

  • Keto-Enol Tautomerism: this compound can exist in equilibrium with its keto tautomer, 2,3-dihydrothiazol-4(5H)-one. This tautomerism influences the electronic properties and coordination behavior of the ligand, allowing for tunable catalytic activity. The keto form, for instance, can coordinate through its oxygen atom.[5]

  • Multiple Coordination Sites: The this compound scaffold offers multiple potential coordination sites—the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl/keto group. This allows for the formation of stable chelate rings with metal ions, leading to robust and well-defined catalytic species.

  • Modularity: The thiazole core can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties of the resulting metal complex to optimize catalytic performance for specific transformations.[3]

These properties make this compound metal complexes highly promising for a range of catalytic applications, including cross-coupling reactions, hydrogenations, and multi-component syntheses.[6][7]

Ligand and Complex Synthesis Strategy

The overall workflow for preparing and utilizing a this compound metal complex involves a multi-step process. A robust and reproducible synthesis is paramount for obtaining a reliable catalyst. The general pathway involves the synthesis of the organic ligand, followed by its reaction with a suitable metal salt to form the desired complex.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation cluster_2 Part 3: Catalytic Application A Starting Materials (e.g., α-haloketone, thioamide) B Hantzsch Thiazole Synthesis A->B C Purification (Recrystallization/Chromatography) B->C D Characterized Ligand C->D F Complexation Reaction D->F E Metal Precursor (e.g., Pd(OAc)₂) E->F G Isolation & Washing H Characterized Metal Complex J Catalytic Reaction H->J I Substrates & Reagents I->J K Product Isolation & Analysis J->K L Catalyst Recyclability Test K->L

Figure 1: General workflow for synthesis and application.

Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for characterization to confirm the identity and purity of intermediates and the final product.

Protocol 1: Synthesis of 2-Amino-5-benzoyl-thiazol-4-ol Ligand

This protocol is adapted from the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[8]

Materials:

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (2.0 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (95%, 50 mL)

  • Sodium bicarbonate (optional, for neutralization)

  • Deionized water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-phenylethan-1-one (2.0 g) and thiourea (0.76 g).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask. The reactants may not fully dissolve initially.

  • Reflux: Heat the mixture to reflux using a heating mantle. Stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Scientific Rationale: The elevated temperature provides the necessary activation energy for the condensation and cyclization reaction. Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and intermediates.

  • Reaction Completion: Continue refluxing for 3-4 hours. A precipitate will typically form as the reaction proceeds.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Purification: The crude product is typically the hydrobromide salt. For the free base, the solid can be suspended in water and neutralized with a saturated solution of sodium bicarbonate until effervescence ceases. The resulting solid is then filtered, washed with deionized water, and dried under vacuum.

    • Expected Outcome: A pale yellow to white solid. Yield: ~80-90%.

Self-Validation/Characterization:

  • Melting Point: Compare with literature values.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amine, ~3400-3200 cm⁻¹), C=O stretching (benzoyl, ~1680 cm⁻¹), and C=N stretching (thiazole ring, ~1620 cm⁻¹).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons, a broad singlet for the NH₂ protons, and a singlet for the OH proton.

Protocol 2: Synthesis of the Palladium(II)-Thiazol-4-ol Complex

This protocol details the coordination of the synthesized ligand to a palladium(II) center.[6]

Materials:

  • 2-Amino-5-benzoyl-thiazol-4-ol ligand (from Protocol 1) (0.44 g, 2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.224 g, 1 mmol)

  • Acetone (or DMF/DMSO for less soluble ligands) (30 mL)

  • Diethyl ether

Procedure:

  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the this compound ligand (0.44 g) in 20 mL of acetone.

    • Scientific Rationale: An inert atmosphere is used to prevent potential oxidation of the metal center or ligand, although Pd(II) is relatively stable. Acetone is a common solvent for this type of complexation.

  • Metal Precursor Addition: In a separate vial, dissolve palladium(II) acetate (0.224 g) in 10 mL of acetone. Add this solution dropwise to the stirring ligand solution at room temperature.

    • Scientific Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a square-planar PdL₂ complex, which is common for Pd(II).

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours or gently reflux for 2-3 hours. A color change and/or precipitation of the complex is typically observed.[6]

  • Isolation: Reduce the solvent volume under reduced pressure. Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the solid product thoroughly with diethyl ether (3 x 10 mL) to remove any unreacted starting materials and organic impurities. Dry the complex under high vacuum for several hours.

    • Expected Outcome: A stable, colored (e.g., yellow, brown) solid. Yield: >90%.

Self-Validation/Characterization:

  • FT-IR (KBr, cm⁻¹): Compare the spectrum to the free ligand. Shifts in the C=N, C-S, or C-O stretching frequencies indicate coordination to the metal center. Look for new weak bands in the far-IR region (~500-400 cm⁻¹) corresponding to Pd-N and Pd-O vibrations.[6]

  • ¹H NMR (DMSO-d₆, δ ppm): Coordination to the paramagnetic Pd(II) center can lead to broadening or shifting of ligand proton signals, particularly those close to the coordination sites (e.g., NH₂ and OH protons).[6]

  • Elemental Analysis (CHN): The experimentally determined percentages of C, H, and N should match the calculated values for the proposed complex formula (e.g., [Pd(L)₂(OAc)₂]).

Figure 2: Conceptual diagram of ligand coordination.

Protocol 3: Catalytic Synthesis of Pyrazole-4-carbonitrile Derivatives

This protocol demonstrates the use of the synthesized Pd(II)-thiazol-4-ol complex in a one-pot, three-component reaction, adapted from established methods.[6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Pd(II)-thiazol-4-ol complex (catalyst) (0.05 mmol, 5 mol%)

  • Solvent (e.g., Ethanol or Water) (10 mL)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 25 mL flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Pd(II)-thiazol-4-ol complex (5 mol%).

  • Solvent Addition: Add 10 mL of the chosen solvent (e.g., ethanol).

  • Reaction: Stir the mixture at a set temperature (e.g., 60-80 °C) for the required time (e.g., 1-3 hours). Monitor the reaction progress by TLC.

    • Scientific Rationale: The Pd(II) complex acts as a Lewis acid catalyst, activating the substrates and facilitating the condensation and cyclization steps. The choice of solvent and temperature is critical for reaction rate and yield.[6]

  • Catalyst Separation: After cooling to room temperature, if the catalyst is heterogeneous or precipitates, it can be recovered by simple filtration.[6]

  • Work-up: Extract the organic product from the reaction mixture using ethyl acetate (3 x 15 mL). Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield the pure pyrazole-4-carbonitrile product.[6]

Data Presentation and Catalyst Performance

The efficiency of a catalyst is determined by its ability to produce high yields in short reaction times with low catalyst loadings. The reusability of the catalyst is also a key metric for sustainable chemistry.

Table 1: Optimization of Catalytic Reaction Conditions

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)[6]
11Ethanol60345
23Ethanol60278
35Ethanol601.592
45Water80195
510Water80197

Catalyst Reusability: A significant advantage of many thiazole-based complexes is their potential for recovery and reuse. After the first reaction cycle, the catalyst can be filtered, washed with a suitable solvent like ethanol, dried, and used in subsequent runs under identical conditions.[6][9] An effective catalyst should maintain high activity for several cycles with minimal loss in product yield.[9]

G A [Pd(II)L₂] Active Catalyst B Substrate Coordination A->B + Substrates C Intermediate Formation B->C Condensation/ Cyclization D Product Release C->D D->A + Product

Figure 3: Simplified catalytic cycle for the three-component reaction.

Conclusion

This application note provides a structured and scientifically grounded framework for the synthesis of this compound metal complexes and their application in catalysis. The detailed protocols, rooted in established chemical principles like the Hantzsch synthesis and coordination chemistry, are designed to be robust and reproducible.[6][8] By explaining the rationale behind key experimental steps and providing clear benchmarks for characterization, this guide empowers researchers to confidently prepare and screen these versatile catalysts for a wide range of organic transformations, contributing to advancements in synthetic chemistry and drug discovery.

References

  • Vertex AI Search. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central.
  • Mruthyunjayaswamy, B. H. M., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research.
  • Abdel-Rahman, L. H., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
  • Hou, J., et al. (2024). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. ResearchGate.
  • Virtual Chem Lab. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Various Authors. (n.d.). Metal complexes possessing different substituted thiazole ligands. ResearchGate.
  • Various Authors. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Guedes da Silva, M. F. C., et al. (2025). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate.
  • Various Authors. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Various Authors. (n.d.). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. PubMed Central.
  • Guedes da Silva, M. F. C., et al. (n.d.). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate.
  • Yernale, N. G., & Mruthyunjayaswamy, B. H. M. (2020). Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of Thiazol-4-ol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiazol-4-ol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Hantzsch thiazole synthesis and its variations to create these valuable heterocyclic scaffolds. We understand that while the reaction is robust, achieving high yields can be challenging due to competing side reactions, product instability, and complex purification.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and peer-reviewed literature. Our goal is to empower you to diagnose issues in your experimental setup and systematically optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses specific experimental issues in a question-and-answer format. We focus on providing not just a solution, but the underlying scientific reasoning to help you make informed decisions.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate first?

Low yield is the most common issue and can stem from multiple sources. A systematic approach is crucial. We recommend investigating factors in three stages: Reagents & Stoichiometry, Reaction Conditions, and Workup & Purification.

Causality: The Hantzsch synthesis is a multi-step process involving nucleophilic attack, cyclization, and dehydration.[1][2] Each step has its own kinetic and thermodynamic profile, which can be sensitive to the quality of reagents, temperature, and solvent environment.

Troubleshooting Workflow:

start Low Yield Observed reagents Step 1: Verify Reagents - Purity of thioamide? - Activity of α-haloester? - Stoichiometry (excess thioamide?) start->reagents Begin Diagnosis conditions Step 2: Optimize Conditions - Temperature too low/high? - Inappropriate solvent? - Need for catalyst? reagents->conditions Reagents OK workup Step 3: Evaluate Workup - Product degradation? - Inefficient extraction? - Precipitation issues? conditions->workup Conditions OK success Yield Improved workup->success Workup OK Thioamide Thioamide (R1-C(S)NH2) SN2_Int S-Alkylated Intermediate Thioamide->SN2_Int 1. SN2 Attack (S attacks C-α) Haloester α-Haloester (R2-CH(X)-COOR3) Haloester->SN2_Int Cyclized_Int Hemiaminal Intermediate (Thiazoline) SN2_Int->Cyclized_Int 2. Intramolecular Cyclization (N attacks C=O) Product This compound (after dehydration) Cyclized_Int->Product 3. Dehydration (-H2O)

Caption: The reaction mechanism for Hantzsch thiazole synthesis.

  • S-Alkylation: The reaction begins with the sulfur atom of the thioamide acting as a nucleophile in an Sₙ2 reaction, attacking the α-carbon of the haloester and displacing the halide. [1][2]2. Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon of the ester.

  • Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring. This step is often irreversible and provides the thermodynamic driving force for the reaction. [1]

Q2: My NMR and IR spectra are ambiguous. Could keto-enol tautomerism be the cause?

Yes, absolutely. Thiazol-4-ols are known to exist in equilibrium with their keto tautomer, thiazolin-4-one . This is analogous to the well-known tautomerism of 4-hydroxypyridine to 4-pyridone. [3][4] Causality: The aromaticity gained in the this compound form is often offset by the strength of the C=O bond in the thiazolin-4-one form. The position of the equilibrium depends on the substituent pattern, solvent, and physical state (solid vs. solution).

Thiazolol This compound (Enol form) - Aromatic Ring - C-OH stretch in IR - Phenolic OH in ¹H NMR Thiazolone Thiazolin-4-one (Keto form) - C=O stretch in IR (~1680 cm⁻¹) - N-H stretch in IR - Amide NH in ¹H NMR Thiazolol->Thiazolone Tautomerization

Caption: Tautomeric equilibrium between this compound and thiazolin-4-one.

Spectroscopic Evidence:

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch between 1650-1700 cm⁻¹ (indicating the keto form) and/or a broad O-H stretch (~3200-3400 cm⁻¹) for the enol form.

  • ¹H NMR Spectroscopy: In the keto form, you will see a signal for the N-H proton, which is often broad and can be exchanged with D₂O. [1]The enol form will show a phenolic O-H proton. The chemical shifts of the ring protons will also differ significantly between the two forms.

  • ¹³C NMR Spectroscopy: The carbon at the 4-position will show a chemical shift typical of a carbonyl carbon (>160 ppm) in the keto form, whereas it will be in the aromatic region for the enol form.

Q3: Are there greener alternatives to traditional solvents like toluene or DMF?

Yes, significant progress has been made in developing more environmentally benign synthetic protocols for thiazole synthesis. [5] Recommended Green Alternatives:

Solvent/MethodAdvantagesTypical ConditionsReference
Ethanol:Water (1:1) Low toxicity, inexpensive, readily available.Often used with a reusable catalyst (e.g., NiFe₂O₄ NPs) at moderate temperatures (75°C). [6][7][6]
Deep Eutectic Solvents (DES) Biodegradable, low vapor pressure, can enhance solubility and reaction rates.L-proline:ethylene glycol (1:50) at 130°C has been used successfully. [8][8]
Solvent-Free Grinding Eliminates solvent waste, can be very efficient.Grinding reagents with a catalyst, followed by heating or microwave irradiation. [5][5]
Microwave Irradiation Reduces reaction time, often improves yield, lowers energy consumption.Can be used with both traditional and green solvents. [8][8]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Nanoparticle Catalysis in a Green Solvent

This protocol is adapted from modern, high-yield methods and emphasizes environmental sustainability. [6][7]

  • Reaction Setup: To a 50 mL round-bottom flask, add the thioamide (1.1 mmol), the α-bromoester (1.0 mmol), and NiFe₂O₄ nanoparticles (5-10 mg).

  • Solvent Addition: Add 10 mL of an ethanol:water (1:1 v/v) solvent system.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 75-80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (α-bromoester) is consumed (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. The nanoparticle catalyst can often be recovered from the filtrate with a magnet for reuse.

    • Wash the solid product with cold water (2 x 15 mL) and then a small amount of cold ethanol to remove impurities. [8]6. Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

References
  • El-Mekabaty, A., & El-Faham, A. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega. Available at: [Link]

  • Sharma, A., et al. (2022). Systematic Review On Thiazole And Its Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Lee, J., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Advances. Available at: [Link]

  • ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Mhaske, P. C., et al. (2021). Synthesis of new 2-(thiazol-4-yl)thiazolidin-4-one derivatives as potential anti-mycobacterial agents. Bioorganic Chemistry. Available at: [Link]

  • Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]

  • Khan, S. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • Khan, S. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]

  • Singh, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Venkatesh, P. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available at: [Link]

  • Singh, R., & Kaur, H. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant Sciences. Available at: [Link]

  • Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis. Available at: [Link]

  • Kandeel, K. M. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC. Available at: [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: [Link]

  • Taurins, A., & Blaga, A. (1972). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Thiazol-4-ol Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Ghost" in the Machine

Why is my compound crashing out despite theoretical polarity?

As researchers, we often treat thiazol-4-ol (and its derivatives) as static structures. This is a fundamental error. In aqueous media, this scaffold is not a fixed target; it is a "shapeshifter" subject to keto-enol tautomerism .

The 4-hydroxythiazole (enol) exists in equilibrium with the thiazol-4(5H)-one (keto) form.

  • Non-polar solvents often favor the enol form (aromatic, planar).

  • Aqueous/Polar media often drive the equilibrium toward the keto form, disrupting planarity and altering hydrogen bonding capacity.

The Result: A formulation that works in DMSO (enol-dominant) may precipitate immediately upon aqueous dilution not just because of hydrophobicity, but because the solvent switch forces a structural reorganization that the water lattice cannot accommodate.

Diagnostic Workflow: The Solubility Decision Tree

Before attempting random additives, execute this logic flow to determine the root cause of insolubility.

SolubilityDecisionTree Start Start: this compound Precipitation CheckpH 1. Check pH vs. pKa (Is it ionized?) Start->CheckpH Ionizable Ionizable? (Basic N or Acidic OH) CheckpH->Ionizable SaltScreen Protocol A: Salt Screening (HCl, Mesylate / Na+) Ionizable->SaltScreen Yes (pKa < 4 or > 9) TautomerCheck 2. Check Tautomer Stability (NMR in D2O vs DMSO) Ionizable->TautomerCheck No / Neutral pH CDComplex Protocol C: Cyclodextrin Complexation (HP-β-CD) SaltScreen->CDComplex Salt Unstable Cosolvent Protocol B: Cosolvent Scan (DMSO/PEG/Water) TautomerCheck->Cosolvent Stable Tautomer TautomerCheck->CDComplex Unstable/Aggregating

Figure 1: Decision matrix for selecting the correct solubilization strategy based on physicochemical properties.

Module 1: The pH Trap (Ionization Strategies)

Thiazol-4-ols are amphoteric. They possess a basic nitrogen (thiazole ring) and an acidic hydroxyl group (enol form).

  • The Trap: At neutral pH (approx. 7.0), the molecule often exists as a neutral, zwitterionic, or non-ionized species with minimal solubility.

  • The Fix: You must move at least 2 pH units away from the pKa to ensure >99% ionization.

Protocol: pH-Solubility Profiling

Objective: Determine the "Safe pH Window" where solubility > 1 mg/mL.

  • Preparation: Prepare 5 buffers ranging from pH 1.2 to 10.0 (e.g., HCl, Acetate, Phosphate, Borate).

  • Saturation: Add excess this compound solid to 1 mL of each buffer.

  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter (ensure low drug binding).

  • Assay: Quantify supernatant via HPLC-UV.

  • Analysis: Plot Solubility vs. pH.

    • U-Shape Curve: Indicates amphoteric behavior.

    • Flat Line: Indicates pH-independent solubility (requires Modules 2 or 3).

Warning: this compound is susceptible to hydrolysis or oxidation at extreme pH. Verify chemical stability (purity) in the supernatant, not just concentration.

Module 2: Cosolvent Systems (The "Golden Triangle")

If pH adjustment is not feasible (e.g., for biological assays requiring pH 7.4), use a ternary solvent system.

The Mechanism:

  • DMSO: Solubilizes the planar aromatic rings.

  • PEG 400: Acts as an interfacial linker, preventing water from "squeezing" the hydrophobic drug out of solution.

  • Water: The bulk carrier.

Recommended Solvent Ratios (Table 1)
Formulation TypeComposition (v/v)Target SolubilityNotes
Standard Stock 100% DMSO> 20 mMStore at -20°C to prevent oxidation.
In Vivo (IV) 5% DMSO / 40% PEG 400 / 55% Water1 - 5 mg/mLInject slowly. Monitor for phlebitis.
In Vivo (IP/PO) 5% Ethanol / 10% Tween 80 / 85% Saline0.5 - 2 mg/mLTween 80 prevents micro-precipitation.
Assay Buffer 0.1% DMSO in PBS< 100 µMCritical: Add stock under vortex to prevent local high concentration crashing.

Module 3: The "Trojan Horse" (Cyclodextrin Complexation)

When cosolvents fail or cause toxicity, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It encapsulates the hydrophobic thiazole ring inside a hydrophilic cone, shielding the "unhappy" keto/enol forms from the aqueous bulk.

Mechanism of Action

The thiazole ring displaces water molecules from the CD cavity. This is entropically favorable.

CDComplexation Drug This compound (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Guest Entry CD HP-β-CD (Host Cavity) CD->Complex Host Complex->Drug Equilibrium (K_1:1)

Figure 2: Encapsulation of the hydrophobic guest into the cyclodextrin host.

Protocol: Phase Solubility Study (Validation)

Objective: Prove that CD actually increases solubility (Linear vs. Apical type).

  • Setup: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 20, 40% w/v).

  • Addition: Add excess this compound to each vial.

  • Equilibration: Shake for 48 hours.

  • Analysis: Filter and quantify drug concentration.

  • Calculation: Plot [Drug] dissolved vs. [CD] concentration.

    • Linear (A_L type): 1:1 complexation (Ideal).

    • Downward curvature (B type): Complex precipitation (Avoid).

Pro Tip: For parenteral formulations, 20% (w/v) HP-β-CD is usually the physiological limit for safety.

Frequently Asked Questions (FAQ)

Q1: My compound dissolves in DMSO, but precipitates instantly when I add it to cell culture media. Why? A: This is the "Solvent Shock" effect. When a droplet of DMSO hits water, the DMSO diffuses away faster than the drug can disperse, leaving the drug supersaturated locally.

  • Fix: Do not pipette DMSO stock directly into static media. Vortex the media while slowly injecting the DMSO stock into the vortex cone.

Q2: Is the 4-hydroxy form stable in water? A: Not always. Thiazol-4-ols can oxidize to disulfides or hydrolyze depending on substituents.

  • Fix: Degas buffers with Argon/Nitrogen. Add antioxidants like EDTA (0.01%) or Sodium Metabisulfite if oxidation is detected via LC-MS.

Q3: Can I use salt formation if my compound has no other ionizable groups? A: The thiazole nitrogen is weakly basic (pKa ~2.5), and the hydroxyl is weakly acidic.

  • Fix: Strong counter-ions are needed. Try Mesylate (Methanesulfonic acid) for bases or Sodium salts for the enol. Hydrochloride salts of thiazoles are often hygroscopic and unstable; Mesylates generally offer better solid-state properties.

References

  • Thiazole Tautomerism & Solvent Effects

    • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group. (2017).[1] Journal of Physical Chemistry A.

  • General Solubility Strategies

    • Formulation strategies for poorly soluble drugs.[2][3][4][5][6][7] (2025).[2][7][8][9] World Pharma Today / ResearchGate.

  • Cyclodextrin Complexation

    • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility.[2][5][7] (2016).[10] OA Text.

  • pKa of Heterocycles

    • pKa Data Compiled by R. Williams.[1] (2022).[1][11] Organic Chemistry Data.

Sources

Optimizing reaction temperature for thiazol-4-ol derivative formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of thiazol-4-ol derivatives. It is structured to provide immediate, actionable troubleshooting steps followed by in-depth optimization protocols.

Topic: Reaction Temperature & Thermodynamic Control in Thiazole Ring Formation Support Level: Tier 3 (Senior Application Scientist)

The Thermodynamic Landscape: Why Temperature Fails You

Before adjusting your hotplate, you must understand the chemical conflict at play.[1] The formation of This compound (and its tautomer thiazol-4-one ) involves a delicate balance between kinetic cyclization and thermodynamic stability .

The reaction typically proceeds via the condensation of a thioamide/thiourea with an


-halocarbonyl (Hantzsch-like) or a multicomponent reaction (amine + aldehyde + mercapto acid).[1]
  • The Tautomer Trap: You are likely synthesizing the thiazolidin-4-one (keto form), which exists in equilibrium with the This compound (enol form).[1] High temperatures often favor the thermodynamically stable keto form, while the enol form (4-ol) is stabilized by aromatic conjugation or specific solvents.[1]

  • The Temperature Cliff:

    • 
      :  The S-alkylation (intermediate formation) occurs, but the ring closure (cyclization) is kinetically trapped.[1] Result: Open-chain intermediates.
      
    • 
      :  Sulfur oxidation, desulfurization, and polymerization of the aldehyde component (in MCRs).[1] Result: Low yield, "tarry" impurities.[1]
      

Troubleshooting Matrix: Symptom-Based Diagnostics

Identify your issue below to find the temperature-correlated solution.

SymptomProbable Thermal CauseTechnical Intervention
Product is a sticky oil / fails to crystallize Incomplete Cyclization. Reaction temp was too low to overcome the activation energy (

) for the dehydration step. You have isolated the acyclic intermediate.
Action: Increase reaction temp to reflux (ethanol

acetic acid) or add a dehydration promoter (e.g., fused sodium acetate) and reflux for 2 additional hours.
Low Yield (<40%) with dark impurities Thermal Decomposition. Reaction temp exceeded the stability of the sulfur nucleophile (e.g., thiourea degrades >130°C in air).[1]Action: Lower temp to 80°C. Switch to Microwave Irradiation (see Protocol B) to reduce thermal exposure time from hours to minutes.
Product reverts to starting material on column Retro-Aldol / Retro-Reaction. High thermal stress during workup or reaction caused equilibrium reversal.Action: Perform reaction at moderate temp (60-80°C). Avoid high-vac heating during isolation. Use precipitation workup instead of chromatography.
NMR shows "One" vs "Ol" mixture Tautomeric Equilibrium Shift. High temperature workup favored the keto form, or solvent choice is shifting the equilibrium.[1]Action: This is not a synthesis failure. To trap the This compound , consider O-alkylation immediately or use non-polar solvents (CDCl3) for analysis where the enol form is often more distinct.[1]

Visualizing the Pathway

The following diagram illustrates the critical temperature-dependent checkpoints in the synthesis mechanism.

ThiazoleSynthesis Reactants Reactants (Thiourea + Alpha-Halo Carbonyl) Intermediate S-Alkylated Intermediate (Acyclic) Reactants->Intermediate Fast, Low T (0-25°C) SideProducts Decomposition (Tars/Desulfurization) Reactants->SideProducts Thermal Shock (>140°C) Cyclization Cyclization (Ring Closure) Intermediate->Cyclization Rate Limiting Step Requires Heat (>60°C) Intermediate->SideProducts Prolonged Heating (>4 hrs @ Reflux) Product Thiazol-4-one / This compound (Tautomers) Cyclization->Product -H2O (Dehydration) Product->Product Keto-Enol Equilibrium

Figure 1: Reaction pathway highlighting the activation energy barrier at the cyclization step and thermal risks.[1]

Optimization Protocols

Protocol A: Conventional Reflux (The Baseline)

Best for: Large scale (>5g), thermally stable substrates.[1]

  • Stoichiometry: Equimolar amounts of Thioamide/Thiourea (1.0 eq) and

    
    -Halo ester/acid (1.0 eq).
    
  • Solvent Selection: Anhydrous Ethanol (Boiling Point: 78°C).[1] Note: If cyclization fails, switch to Glacial Acetic Acid (118°C).

  • Catalyst: Fused Sodium Acetate (1.5 eq) to buffer HBr/HCl byproduct.

  • Thermal Ramp:

    • Step 1: Stir at Room Temperature (25°C) for 30 mins. Why? Allows S-alkylation to proceed without competing polymerization.

    • Step 2: Heat to Reflux (78-80°C) .[1]

    • Step 3: Maintain reflux for 3-5 hours . Monitor via TLC.

  • Workup: Pour into ice-water. The sudden temperature drop precipitates the product and halts equilibrium reversal.[1]

Protocol B: Microwave-Assisted Synthesis (The Optimization)

Best for: Library generation, thermally sensitive sulfur reagents, high-throughput.

  • Solvent: Ethanol/Water (1:[1]1) or neat (solvent-free) on solid support (alumina).[1]

  • Parameters:

    • Power: Dynamic (Max 300W).[1]

    • Temperature: 100°C - 120°C .

    • Time: 10 - 15 minutes .

    • Pressure: Open vessel (if reflux condenser attached) or sealed tube (creates autogenic pressure).[1]

  • Advantage: The rapid dielectric heating overcomes the activation energy for cyclization instantly, preventing the "slow bake" decomposition of the sulfur source seen in Protocol A.[1]

Frequently Asked Questions (FAQs)

Q: Why does my literature reference cite 130°C, but my reaction turns black at that temperature? A: Older literature often utilized "oil bath temperature" rather than internal reaction temperature.[1] Furthermore, at 130°C in air, thioureas can undergo oxidative desulfurization.[1] Solution: Use an inert atmosphere (


) if heating above 100°C, or switch to Protocol B (Microwave) to limit thermal exposure to minutes rather than hours.[1]

Q: Can I force the product to exist as the "this compound" (enol) rather than the "one"? A: In solution, it is difficult to control the tautomerism solely by temperature.[1] However, using polar aprotic solvents (like DMSO) tends to favor the keto form, while non-polar solvents may allow detection of the enol form.[1] To permanently "lock" the 4-ol structure, you must perform O-alkylation or O-acylation as a subsequent step.

Q: My reaction yields the open-chain intermediate. Should I increase the temperature? A: Yes. The ring closure (dehydration) is endothermic and entropically driven.[1] If you isolate the intermediate, re-dissolve it in Acetic Acid (higher boiling point than ethanol) and reflux.[1] The acid also catalyzes the loss of water.[1]

References

  • Microwave-Assisted Synthesis of Thiazolidin-4-ones

    • Source: National Institutes of Health (NIH) / PubMed Central[1]

    • Title: Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities.[2]

    • URL:[Link]

  • Tautomerism in Thiazole Derivatives

    • Source: MDPI (Molecules)[1]

    • Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Deriv
    • URL:[Link][1]

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: SynArchive[1]

    • Title: Hantzsch Thiazole Synthesis - Reaction Mechanism and Conditions.
    • URL:[Link]

  • Optimization of Reaction Conditions

    • Source: Royal Society of Chemistry (RSC)[1]

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[1]

    • URL:[Link][1]

Sources

Troubleshooting low conversion rates in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Process Optimization Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Executive Summary & Diagnostic Workflow

The Hantzsch thiazole synthesis (1887) remains the primary method for constructing the 1,3-thiazole core, a pharmacophore critical in fragment-based drug discovery (e.g., Dasatinib, Dabrafenib). Despite its age, the reaction is deceptively complex. Low conversion is rarely due to a single factor; it typically stems from the instability of the


-haloketone, the "intermediate trap" (incomplete dehydration), or solvent-solute mismatch.

Use the diagnostic tree below to isolate your specific failure mode before proceeding to the detailed troubleshooting modules.

Diagnostic Decision Tree

TroubleshootingTree Start Low Conversion / Yield CheckSM Is u03B1-haloketone visible by TLC/LCMS? Start->CheckSM SM_Gone No (SM Consumed) CheckSM->SM_Gone Yes SM_Left Yes (SM Remains) CheckSM->SM_Left No CheckMS Check MS for [M+18] Peak SM_Gone->CheckMS DehydrationFail ISSUE: Incomplete Dehydration (Hydroxythiazoline Trap) CheckMS->DehydrationFail Present Decomp ISSUE: Reactant Decomposition (Polymerization/Hydrolysis) CheckMS->Decomp Absent CheckSolubility Is reaction mixture homogeneous? SM_Left->CheckSolubility SolventIssue ISSUE: Solvent/Polarity Mismatch (Reactants not meeting) CheckSolubility->SolventIssue No (Precipitate) Kinetics ISSUE: Kinetic Barrier (Temp/Time insufficient) CheckSolubility->Kinetics Yes

Figure 1: Diagnostic logic for isolating the root cause of Hantzsch synthesis failure.

Mechanistic Failure Analysis

To troubleshoot effectively, one must understand where the mechanism stalls. The reaction proceeds via two distinct phases: an intermolecular


 displacement followed by an intramolecular cyclization/dehydration.
Pathway Visualization

Mechanism Reactants Thioamide/Thiourea + u03B1-Haloketone Inter1 S-Alkylated Intermediate Reactants->Inter1 S_N2 Attack Fail1 Side Reaction: Dimerization/Hydrolysis Reactants->Fail1 Unstable Haloketone Inter2 4-Hydroxythiazoline (The 'Trap') Inter1->Inter2 Cyclization Product 1,3-Thiazole Inter2->Product -H2O (Dehydration) Fail2 Stalled Step: Requires Acid/Heat Inter2->Fail2 Stable Intermediate

Figure 2: The critical path. Note that the hydroxythiazoline intermediate (Yellow) is stable enough to be isolated, often confusing researchers who mistake it for the final product.

Troubleshooting Guides (Q&A)

Category 1: Reactant Quality (The -Haloketone Problem)

Q: My reaction mixture turns black/tarry immediately, and yields are <20%. What is happening?

A: This is classic


-haloketone decomposition.
These reagents (e.g., phenacyl bromide, chloroacetone) are potent lachrymators and highly electrophilic. Upon storage, they undergo:
  • Polymerization: catalyzed by trace acid/light.

  • Hydrolysis: reacting with moisture to form

    
    -hydroxy ketones (which do not react with thiourea).
    

Corrective Action:

  • Purification: Do not use dark/caked reagents. Recrystallize solid phenacyl bromides (usually from EtOH/Hexane) or distill liquid chloro-ketones immediately before use.

  • In-Situ Generation (The King Reaction Modification): Avoid isolation entirely. Generate the

    
    -haloketone in the pot using the parent ketone + Iodine (
    
    
    
    ) or Bromine (
    
    
    ) or Polymer-supported Tribromide. This ensures the electrophile is consumed by the thioamide as soon as it forms.
Category 2: The "Intermediate Trap" (Dehydration Failure)

Q: LCMS shows a major peak at [M+18] relative to my expected product. The NMR looks "messy" but contains product-like signals.

A: You have isolated the 4-hydroxythiazoline intermediate (see Figure 2). The initial condensation occurred, but the elimination of water failed. This is common when:

  • The reaction temperature is too low (room temp).

  • The system lacks an acid catalyst to protonate the hydroxyl group for elimination.

  • Electron-withdrawing groups on the thioamide stabilize the intermediate.

Corrective Action:

  • Force Dehydration: Reflux the isolated intermediate in Ethanol with 1-2 equivalents of aqueous HCl or p-Toluenesulfonic acid (pTsA) for 1 hour.

  • Dean-Stark: If using non-polar solvents (toluene), use a Dean-Stark trap to physically remove water.

  • Microwave Irradiation: Switch to microwave heating (see Protocol A). The superheating effect promotes rapid elimination.

Category 3: Solvent & Basicity[1]

Q: My starting materials are not dissolving in Ethanol. Can I change solvents?

A: Yes, but polarity matters.

  • Ethanol/Methanol: The standard. If solubility is poor, the reaction may still proceed as a suspension ("on-water" effect logic), but it will be slow.

  • DMF/DMAc: Excellent for solubility but high boiling points make workup (removal) difficult. Use only if microwave heating is unavailable.

  • Water: Surprisingly effective. Many Hantzsch reactions proceed faster in water due to hydrophobic effects forcing the organic reactants together.

Q: Should I add base? A: Be careful. The reaction produces acid (HBr/HCl) as a byproduct.

  • Too much base: Hydrolyzes the

    
    -haloketone before it reacts.
    
  • Too little base: The acid byproduct can protonate the thioamide, rendering it non-nucleophilic.

  • The Sweet Spot: Use a weak base scavenger like

    
    after the reaction is complete to precipitate the free base thiazole, or use a buffer during the reaction only if the amine component is acid-sensitive.
    

Validated Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, stubborn substrates, and avoiding the "Intermediate Trap".

  • Stoichiometry: Combine Thioamide/Thiourea (1.0 equiv) and

    
    -Haloketone (1.0 equiv) in a microwave vial.
    
  • Solvent: Add Ethanol or Methanol (Concentration: 0.2 – 0.5 M).

  • Irradiation: Heat at 120°C for 10–20 minutes (fixed temperature mode).

    • Note: Conventional reflux takes 2-12 hours; MW drives the dehydration step efficiently.

  • Workup: Cool to RT. The hydrobromide salt of the thiazole may precipitate.[1]

    • If solid:[2] Filter and wash with cold EtOH.

    • If solution: Pour into 5% aqueous

      
      .[1] Extract with EtOAc.
      
Protocol B: Green "On-Water" Synthesis

Best for: Large scale, avoiding organic solvents.

  • Mix: Suspend reactants (1:1 ratio) in water (approx. 5 mL per mmol).

  • Catalyst: No catalyst required, or add catalytic

    
    -cyclodextrin to aid phase transfer.
    
  • Agitation: Vigorously stir at 80°C for 60 minutes . The hydrophobic reactants will form a molten phase where the reaction occurs.

  • Isolation: The product usually precipitates as a solid upon cooling. Filter and wash with water.[1]

Data Comparison: Method Efficiency

ParameterConventional Thermal (EtOH)Microwave Assisted (EtOH)Green / Aqueous
Time 2 – 12 Hours10 – 20 Minutes1 – 3 Hours
Typical Yield 50 – 70%85 – 95%75 – 90%
Risk of Decomp. High (long heat exposure)Low (fast reaction)Low (mild temp)
Dehydration Often incompleteCompleteGenerally Complete

References

  • Mechanism & General Review: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.[3][1][2][4][5][6][7][8][9][10][11][12] [Link]

  • Microwave Protocol: Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. NIH / PubMed Central. [Link]

  • Green Chemistry (Water Solvent): The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds.[3] MDPI. [Link]

  • One-Pot Variations: One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction.[13] Asian Journal of Chemistry. [Link]

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Controlling regioselectivity in the alkylation of 4-hydroxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective alkylation of 4-hydroxythiazole. As a key heterocyclic scaffold in numerous biologically active molecules, precise control over its functionalization is paramount. This document provides in-depth, field-proven insights to help you navigate the complexities of N- versus O-alkylation, troubleshoot common issues, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs): The Underlying Principles

This section addresses the fundamental concepts governing the regioselectivity of 4-hydroxythiazole alkylation. Understanding these principles is the first step toward rational control of your reaction.

Q1: What makes the alkylation of 4-hydroxythiazole a regioselectivity challenge?

The core of the issue lies in the electronic structure of 4-hydroxythiazole. It exists in a tautomeric equilibrium between the 4-hydroxythiazole (enol) form and the thiazol-4(5H)-one (keto) form.[1][2][3] Upon deprotonation with a base, an ambident anion is generated. This anion has two distinct nucleophilic sites: the nitrogen atom (N3) and the exocyclic oxygen atom (O4). The incoming electrophile (your alkylating agent) can react at either site, leading to a mixture of N-alkylated and O-alkylated products. Your goal is to direct the reaction to favor one site over the other.

Figure 1. Tautomerism and competing alkylation pathways.

Q2: How does the "Hard and Soft Acids and Bases" (HSAB) principle predict the reaction outcome?

The HSAB principle is a powerful qualitative tool for predicting regioselectivity.[4][5] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

  • Bases (Nucleophiles): In the thiazole anion, the oxygen atom is a hard nucleophilic center due to its high electronegativity and charge density. The nitrogen atom is a softer nucleophilic center because it is less electronegative and more polarizable.[6]

  • Acids (Electrophiles): Alkylating agents can also be classified.

    • Hard Electrophiles: These have a high positive charge density and are not very polarizable. Examples include dimethyl sulfate (DMS), diethyl sulfate, and Meerwein's salt (Et₃OBF₄).

    • Soft Electrophiles: These have a lower positive charge density and are more polarizable. A classic example is methyl iodide (MeI).

Causality: According to HSAB, reacting the ambident anion with a soft electrophile (like an alkyl iodide) will favor attack at the soft nitrogen site , leading to the N-alkylated product. Conversely, using a hard electrophile (like an alkyl sulfate) will favor attack at the hard oxygen site , yielding the O-alkylated product.[6]

Q3: What is the difference between kinetic and thermodynamic control in this reaction?

These concepts relate to the energy profile of the competing reaction pathways.[7][8]

  • Kinetic Control: This regime governs reactions that are rapid and irreversible, typically run at lower temperatures. The major product formed is the one that is produced the fastest, meaning it has the lowest activation energy (Ea). In many cases, N-alkylation is the kinetically favored pathway.[9][10]

  • Thermodynamic Control: This applies to reactions that are reversible, usually conducted at higher temperatures for longer durations, allowing an equilibrium to be established. The major product is the most stable one (lowest Gibbs free energy), regardless of how fast it is formed. The relative stability of the N- vs. O-alkylated products can depend on the specific substituents and steric factors.

Practical Implication: If your reaction at low temperature yields predominantly the N-isomer, but upon heating gives more of the O-isomer, you are likely observing a shift from kinetic to thermodynamic control.

Troubleshooting Guide: From Mixed Products to Pure Isomers

This section is structured to address specific problems you may encounter in the lab.

Problem: My reaction yields a mixture of N- and O-alkylated products with poor selectivity.

This is the most common issue. The N/O product ratio is a delicate balance of several factors. By systematically adjusting the following parameters, you can gain control over the regioselectivity.

Solution A: Modifying the Reaction Base & Counter-ion

The choice of base does more than just deprotonate the substrate; the resulting counter-ion (cation) significantly influences the nucleophilicity of the N and O atoms.

  • Mechanism: Small, hard cations (like Li⁺, Na⁺) coordinate tightly with the hard oxygen atom of the anion (ion-pairing). This "shields" the oxygen, making the softer nitrogen atom more available for attack. Larger, softer cations (like K⁺, and especially Cs⁺) coordinate more loosely with the oxygen, leaving it more exposed and nucleophilic.[11][12]

BaseTypical CationExpected Predominant ProductRationale
NaH, KHNa⁺, K⁺N-AlkylatedStrong ion-pairing at the oxygen atom favors reaction at the more accessible nitrogen site.
K₂CO₃, Na₂CO₃K⁺, Na⁺N-Alkylated (often)Weaker bases, but the principle of ion-pairing still applies. Commonly used for favoring N-alkylation.[13]
Cs₂CO₃Cs⁺O-AlkylatedThe large, soft Cs⁺ cation coordinates weakly with oxygen, enhancing its nucleophilicity.[12]

Solution B: Choosing the Right Solvent

The solvent's ability to solvate the cation and the ambident anion is critical.

  • Mechanism: Polar aprotic solvents (like DMF, DMSO, acetonitrile) are effective at solvating cations. This helps to dissociate the ion pair, creating a more "naked" and reactive anion. In such an environment, the intrinsic reactivity of the N and O atoms (as predicted by HSAB) becomes the dominant factor. Non-polar solvents (like THF, dioxane, toluene) do not solvate cations well, leading to tight ion pairs where the cation's influence is more pronounced.

SolventPolarityExpected Influence
DMF, DMSO, CH₃CNPolar AproticPromotes a "free" anion, allowing HSAB principles to dominate. Good for achieving high selectivity with the right electrophile.[12]
THF, Dioxane, TolueneNon-polarEncourages tight ion-pairing. The effect of the counter-ion (see Solution A) will be magnified, often favoring N-alkylation with Na⁺/K⁺.

Solution C: Selecting the Alkylating Agent (Revisiting HSAB)

This is your most direct tool for controlling the outcome, based on the HSAB principle discussed earlier.

Alkylating Agent (R-X)HSAB ClassExpected Predominant ProductExample
Alkyl Iodides (R-I)SoftN-AlkylatedMethyl Iodide, Ethyl Iodide
Alkyl Bromides (R-Br)BorderlineMixture, depends on conditionsBenzyl Bromide
Alkyl Sulfates (R₂SO₄)HardO-AlkylatedDimethyl Sulfate (DMS)
Alkyl Tosylates (R-OTs)HardO-AlkylatedMethyl Tosylate
Trialkyloxonium SaltsHardO-AlkylatedMeerwein's Salt (Et₃OBF₄)
Problem: How can I design an experiment to selectively favor N-alkylation?

To maximize the yield of the N-alkylated product, you need to create conditions where the softer nitrogen atom is the preferred reaction site.

N_Alkylation_Workflow start Goal: Selective N-Alkylation electrophile Choose a SOFT Electrophile (e.g., Alkyl Iodide) start->electrophile base Choose a Base with a HARD Cation (e.g., NaH, K₂CO₃) electrophile->base solvent Use a Polar Aprotic Solvent (e.g., DMF, Acetonitrile) base->solvent temp Maintain Low to Moderate Temperature (Kinetic Control, e.g., 0 °C to RT) solvent->temp result High Yield of N-Alkylated Product temp->result

Figure 2. Workflow for maximizing N-alkylation selectivity.

Step-by-Step Protocol for N-Alkylation:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxythiazole (1.0 eq).

  • Solvent: Add anhydrous DMF (or acetonitrile) to create a ~0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Gas evolution (H₂)! Stir for 30-60 minutes at 0 °C until gas evolution ceases.

  • Alkylation: Add the soft alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem: I'm having trouble distinguishing between the N- and O-alkylated isomers.

Correct structural assignment is critical.[14] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this.

  • ¹H NMR: The chemical shift of the protons on the newly introduced alkyl group (e.g., the -CH₃) will be different. Typically, the N-CH₃ protons are slightly more deshielded (further downfield) than the O-CH₃ protons. The proton on the thiazole ring (at C5 or C2) will also show a slight shift depending on the alkylation site.

  • ¹³C NMR: The carbon shifts of the thiazole ring will be distinct for each isomer.

  • 2D NMR (HMBC/NOESY): These are the most powerful techniques for unambiguous assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

      • For the N-alkylated isomer , you will see a correlation between the protons of the alkyl group (e.g., N-CH₃) and the ring carbons C2 and C4.

      • For the O-alkylated isomer , you will see a correlation between the protons of the alkyl group (e.g., O-CH₃) and the ring carbon C4, but not C2. This is often the key correlation to look for.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This shows through-space proximity. For some structures, a correlation between the alkyl group protons and a nearby ring proton can confirm the site of attachment.

Analytical Protocol: Determining N/O Ratio by ¹H NMR

  • Carefully evaporate the solvent from a small, crude aliquot of your reaction mixture.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) time (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

  • Identify a well-resolved, singlet peak corresponding to the alkyl group of the N-isomer and the O-isomer (e.g., the N-CH₃ and O-CH₃ peaks).

  • Integrate both peaks. The ratio of the integrals directly corresponds to the molar ratio of the two products in your mixture.

References
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). SpringerPlus, 5(1), 539. [Link]

  • Regioselective Synthesis of Novel N2- and N4-Substituted 7-Methylpyrazolo[4,5-e][13][15][16]thiadiazines. (2012). Molecules, 17(9), 10651-10660. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). Tetrahedron Letters, 95, 153744. [Link]

  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. (2023). Chemical Science, 14(43), 12141-12152. [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). PMC. [Link]

  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. (2023). RSC Publishing. [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2018). New Journal of Chemistry, 42(15), 12480-12488. [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024). Nature Communications, 15(1), 3374. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Russian Journal of Organic Chemistry, 55, 1431–1470. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved February 5, 2026. [Link]

  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. (2023). PMC. [Link]

  • Synthesis and characterization of thiazole derivatives of N-substituted Isatin. (2025). ResearchGate. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5441. [Link]

  • Synthesis of N-hydroxythiazole derivative 4. (2023). ResearchGate. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). The Journal of Organic Chemistry, 86(14), 9510–9520. [Link]

  • Hard and Soft Acids and Bases. (2021). Chemistry LibreTexts. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals, 15(11), 1368. [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]

  • Hard and Soft Acids and Bases (HSAB). (n.d.). University of Delhi. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Synthesis and characterization of β-thiosemicarbazone derivatives of N-alkylated Isatin. (2025). ResearchGate. [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Magnetic Resonance in Chemistry, 51(8), 447-52. [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026. [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts. (2015). Bulletin of the Korean Chemical Society, 36(5), 1435-1442. [Link]

  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. (2023). PubMed. [Link]

  • Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][13][15]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2010). Acta Crystallographica Section C, 66(Pt 10), o486-90. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1734. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (2009). Organic Letters, 11(15), 3350–3353. [Link]

  • HSAB theory. (n.d.). In Wikipedia. Retrieved February 5, 2026. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-portal.org. [Link]

  • Hard-soft acid-base (HSAB) principle and difference in d-orbital configurations of metals explain the regioselectivity of nucleophilic attack to a carbinol in Friedel-Crafts reaction catalyzed by Lewis and protonic acids. (2021). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7311. [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2). [Link]

  • Reductive alkylation of hyaluronic acid for the synthesis of biocompatible hydrogels by click chemistry. (2012). Carbohydrate Polymers, 90(4), 1623-30. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved February 5, 2026. [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018). YouTube. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]

  • Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. (2003). Journal of the American Chemical Society, 125(14), 4271-8. [Link]

  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993). Heriot-Watt Research Portal. [Link]

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Technical Support Center: Stabilizing Thiazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online | Ticket ID: THZ-STAB-001 Subject: Comprehensive Guide to Storage, Solubilization, and Stability of Thiazol-4-ol Scaffolds

Welcome

I am Dr. Aris, Senior Application Scientist. You are likely accessing this guide because you have observed inconsistent bioactivity, precipitation, or color changes in your this compound (or thiazol-4-one) library.

Thiazol-4-ols are chemically deceptive. They are not static structures; they exist in a dynamic tautomeric equilibrium that makes them highly sensitive to environmental protons, moisture, and oxidative stress. This guide moves beyond generic "store at -20°C" advice and provides the mechanistic protocols required to maintain the integrity of these specific heterocycles.

Module 1: The Tautomeric Challenge

To stabilize these compounds, you must first understand what you are fighting. This compound derivatives rarely exist purely as the "ol" (hydroxyl) form. They equilibrate with the thiazol-4-one (keto) form.

  • The Problem: The keto form is generally more stable in solution, but the enol (ol) form is often the bioactive species.

  • The Risk: This equilibrium exposes the C5 position and the sulfur atom to electrophilic attack and oxidation. If moisture is present, the ring is susceptible to hydrolytic cleavage, leading to irreversible degradation into thioamides or amides.

Visualizing the Degradation Pathway

The following diagram illustrates the dynamic equilibrium and the "Point of No Return" (Ring Opening).

ThiazolDegradation Tautomer_Keto Thiazol-4-one (Keto Form) [Thermodynamically Favored] Tautomer_Enol This compound (Enol Form) [Bioactive Species] Tautomer_Keto->Tautomer_Enol Tautomerism Trigger_H2O Hydrolysis (pH < 4 or > 8) Tautomer_Keto->Trigger_H2O Trigger_O2 Oxidation (Air/Light) Tautomer_Enol->Trigger_O2 Oxidation S-Oxides / Sulfones (Irreversible) RingOpen Ring Cleavage (Thioamides/Amides) [Degradation] Trigger_H2O->RingOpen Trigger_O2->Oxidation

Figure 1: The keto-enol tautomerism acts as a gateway to degradation. The system favors the keto form in polar aprotic solvents, but moisture triggers irreversible ring opening.

Module 2: Solubilization & Stock Preparation

Crucial Insight: DMSO is the standard solvent, but it is hygroscopic . A DMSO stock solution left uncapped absorbs atmospheric water, which catalyzes the hydrolysis shown in Figure 1.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) HighLow (if dry)Primary Choice. Use >99.9% anhydrous grade.
Ethanol/Methanol ModerateHighAvoid. Protic solvents accelerate proton transfer and tautomerization.
Water/PBS Very LowCriticalAvoid for storage. Only use for immediate biological dilution.
DMF HighModerateAcceptable alternative to DMSO, but harder to remove via lyophilization.
Protocol: The "Anhydrous Standard" Stock Prep

Follow this strictly to maximize shelf-life.

  • Environment: Work in a low-humidity environment or a nitrogen-purged glovebox if available.

  • Solvent: Use DMSO, Anhydrous (≥99.9%) packed under argon. Do not use the "general use" bottle sitting on the communal shelf.

  • Dissolution:

    • Weigh the this compound derivative into a chemically resistant amber glass vial (Class 1 borosilicate).

    • Add DMSO to achieve a concentration of 10 mM or 50 mM .

    • Note: Sonicate briefly (max 30 seconds) if needed. Avoid heating above 30°C.

  • Desiccation: If not using immediately, place the vial in a desiccator with active desiccant (e.g., Drierite) for 2 hours to ensure no atmospheric moisture is trapped in the headspace before sealing.

Module 3: Physical Storage & Environmental Control

The Golden Rule: Never store thiazol-4-ols in solution at 4°C. This temperature range often promotes partial precipitation (crystal growth) without stopping chemical degradation.

Storage Workflow

This self-validating workflow ensures that if a sample degrades, you can pinpoint exactly where the breach occurred.

StorageWorkflow Start Synthesized/Purchased Solid Powder Step1 Lyophilize (Freeze Dry) to remove trace solvents Start->Step1 Step2 Dissolve in Anhydrous DMSO (10-50 mM) Step1->Step2 Step3 Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Step2->Step3 Step4 Argon/Nitrogen Purge (Displace Oxygen) Step3->Step4 Storage Long Term Storage -80°C (Ideal) or -20°C Step4->Storage

Figure 2: The "Freeze-Lock" workflow. Aliquoting (Step 3) and Inert Gas Purging (Step 4) are the most frequently skipped but critical steps.

Protocol: Aliquoting & Freezing
  • Aliquot: Divide your master stock into small volumes (e.g., 20 µL or 50 µL) in amber PCR tubes or O-ring screw-cap microvials.

    • Why? Thiazol-4-ols degrade rapidly after 2-3 freeze-thaw cycles due to condensation forming inside the tube upon thawing.

  • Gas Purge: Gently blow a stream of Argon or Nitrogen over the liquid surface for 5 seconds before capping.

  • Freeze: Snap-freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Module 4: Troubleshooting (The Help Desk)

Q1: My DMSO stock solution has turned from clear/pale yellow to dark orange/brown. Is it still good?

  • Diagnosis: Oxidative Degradation.

  • Mechanism: The sulfur atom in the thiazole ring has likely undergone S-oxidation, or the phenolic group (if present) has oxidized to a quinone-like species.

  • Action: Discard. The biological activity will be significantly altered. Run an LC-MS; if you see a mass shift of +16 (Oxygen) or +32 (2x Oxygen), oxidation is confirmed.

Q2: I see a "split peak" in my LC-MS chromatogram, but the mass is the same for both. Is my compound impure?

  • Diagnosis: Tautomeric Separation (Likely False Alarm).

  • Mechanism: You are likely separating the keto and enol forms on the column. If the equilibrium is slow compared to the chromatographic timescale, they appear as two peaks.

  • Action: Check the UV spectra of both peaks. If identical, it is tautomerism. Reinject the sample at a higher column temperature (e.g., 40°C vs 25°C); the peaks should merge or change ratio as the interconversion rate increases.

Q3: Upon diluting my DMSO stock into cell culture media, the compound precipitated immediately.

  • Diagnosis: "Crash-out" Effect.

  • Mechanism: Thiazol-4-ones are highly lipophilic. Rapid addition to aqueous media causes local supersaturation.

  • Action:

    • Dilute the DMSO stock into an intermediate solvent (like 1:1 DMSO:PBS) before the final dilution, OR

    • Vortex the media vigorously while adding the compound dropwise.

    • Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but high enough to maintain solubility.

Q4: Can I use acidic buffers to stabilize the "ol" form?

  • Diagnosis: High Risk.

  • Mechanism: While some literature suggests pH 4-8 is a stable window, strong acids can protonate the ring nitrogen, disrupting aromaticity and potentially catalyzing ring opening (hydrolysis) [1].

  • Action: Stick to neutral buffers (pH 7.0-7.4) like HEPES or PBS for biological assays. Do not store in buffer.

References
  • MDPI. (2020). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution. Link

  • National Institutes of Health (PMC). (2016). Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution. Link

  • BenchChem. (2025).[1] Sos1-IN-8 stability in DMSO and culture media. Link

  • Ziath. (2024). Samples in DMSO: What an end user needs to know. Link

  • Royal Society of Chemistry. (2023). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Link

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Validation & Comparative

Distinguishing Tautomers: A Comparative Guide to the ¹H NMR Signatures of Thiazol-4-ol and Thiazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the thiazole scaffold holds a prominent position, underpinning the structure of numerous pharmaceuticals and biologically active compounds. The nuanced electronic and structural properties of substituted thiazoles often dictate their reactivity and therapeutic efficacy. Among these, the tautomeric equilibrium between thiazol--4-ol and thiazol-4-one presents a frequent yet critical analytical challenge. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of these two tautomers, offering a practical framework for their unambiguous identification.

The Thiazole Tautomeric System: A Primer

Thiazol-4-ol and thiazol-4-one are tautomers, constitutional isomers that readily interconvert through a chemical reaction involving the migration of a proton and the shifting of double bonds.[1] This dynamic equilibrium, known as keto-enol tautomerism, is a fundamental concept in organic chemistry.[1] The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the thiazole ring. Understanding this equilibrium is paramount, as the distinct structural features of each tautomer can lead to different biological activities and chemical reactivities.

Figure 2. Experimental workflow for ¹H NMR analysis of thiazole tautomers.

Conclusion

The distinct ¹H NMR spectral signatures of this compound and thiazol-4-one provide a robust method for their differentiation. The aromatic nature of the this compound tautomer results in a significant downfield shift of the H2 and H5 protons compared to the non-aromatic thiazol-4-one form. By carefully analyzing the ¹H NMR spectrum, researchers can confidently identify the predominant tautomeric form in solution, a critical piece of information for understanding the chemical behavior and biological activity of these important heterocyclic compounds.

References

  • Taha, M., et al. (2014). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 19(1), 1286–1301. Available at: [Link]

  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. (2021). Biointerface Research in Applied Chemistry, 12(3), 2800-2812. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H -NMR data for the prepared thiazolidinones (4a-e). Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). Molecules, 28(1), 336. Available at: [Link]

  • ResearchGate. (n.d.). The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Retrieved from [Link]

  • Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. (2023). Chemical Science, 14(42), 11635-11642. Available at: [Link]

  • ResearchGate. (n.d.). Proton tautomerism and stereoisomerism of 4-amino-1,3-thiazol-2(5H)-one derivatives bearing substituents with opposite electronic effects: Synthesis, structure and spectroscopic studies. Retrieved from [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5468. Available at: [Link]

  • Thiazol-4(5H)-one Derivatives in Heterocyclic Synthesis. (1998). Journal of Chemical Research, Synopses, (1), 12-13. Available at: [Link]

  • Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. (2023). Acta Crystallographica Section C Structural Chemistry, 79(Pt 6), 295-306. Available at: [Link]

  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (2022). Revista Brasileira de Farmacognosia, 32(3), 438-446. Available at: [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). Revista Virtual de Química, 11(5), 1563-1579. Available at: [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Molecules, 30(4), 909. Available at: [Link]

  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1lambda4,2-Thiazol-1-one. Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Crystal Structure Analysis of 4-Hydroxythiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Chameleon

4-hydroxythiazole derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent antioxidant, antimicrobial, and anti-inflammatory properties. However, their development is frequently stalled by a critical structural ambiguity: keto-enol tautomerism .

Unlike stable heterocycles like oxazoles, 4-hydroxythiazoles exist in a dynamic equilibrium between the aromatic hydroxy-form (enol) and the non-aromatic thiazolin-4-one (keto) form. This guide objectively compares the structural analysis of these derivatives against standard analytical alternatives, demonstrating why Single Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable gold standard for validating the active pharmaceutical ingredient (API) solid-state form.

Comparative Analysis: Performance & Structural Resolution

The Tautomeric Challenge: XRD vs. Spectroscopic Alternatives

In solution (NMR), these derivatives often present time-averaged signals, obscuring the specific tautomer responsible for biological binding. In the solid state, however, the molecule "locks" into a specific energetic minimum.

Table 1: Comparative Efficacy of Structural Analysis Methods

FeatureSingle Crystal XRD (Recommended) Solution NMR (^1H/^13C) FT-IR / Raman DFT Calculations
Tautomer ID Definitive. Direct observation of H-atom positions and bond lengths (C-O vs C=O).Ambiguous. Fast exchange often yields averaged signals.Indicative. Carbonyl stretch (1650-1700 cm⁻¹) suggests keto, but H-bonding shifts can mislead.Predictive. Calculates energy barriers but cannot predict packing forces.
Intermolecular Interactions Maps 3D H-bond networks and Pi-stacking.Limited NOE data; solvent dependent.Limited to local functional group environment.Ideal gas phase only; lacks lattice energy context.
Output Utility Direct input for Structure-Based Drug Design (SBDD).Qualitative conformation analysis.Quality Control (Fingerprinting).Theoretical validation.
Structural Benchmarks: Hydroxy- vs. Oxo-Forms

The performance of the drug substance (solubility, melting point) is dictated by which tautomer crystallizes.

  • The Hydroxy (Enol) Form: [1]

    • Structure: Aromatic thiazole ring.[2][3][4][5][6][7] Planar.

    • Key Indicator: C4–O bond length ≈ 1.34–1.36 Å (Single bond character).

    • Packing: Favors

      
       stacking interactions due to aromaticity.
      
    • Performance: Typically higher melting points and lower aqueous solubility due to tight planar stacking.

  • The Oxo (Keto) Form (Thiazolin-4-one):

    • Structure: Non-aromatic. C5 is

      
       hybridized (often puckered).
      
    • Key Indicator: C4=O bond length ≈ 1.21–1.23 Å (Double bond character).

    • Packing: Dominated by strong N-H...O hydrogen bonds (Head-to-Tail dimers).

    • Performance: Often more soluble in polar media due to accessible H-bond acceptors and disrupted planarity.

Critical Methodology: Self-Validating Protocols

To ensure scientific integrity, the following workflow synthesizes synthesis, crystallization, and analysis. This protocol is designed to trap the thermodynamically stable tautomer.

Workflow Visualization

G Start Crude Synthesis (Hantzsch Condensation) Screen Polymorph Screening (Solvent Polarity Gradient) Start->Screen Purify Crystal Single Crystal Growth (Slow Evaporation) Screen->Crystal Select Condition XRD SC-XRD Data Collection (Low Temp: 100K) Crystal->XRD Mount Sample Analysis Structure Refinement (Tautomer Assignment) XRD->Analysis Solve Phase Analysis->Screen Disorder Detected?

Figure 1: Integrated workflow for isolating and characterizing 4-hydroxythiazole tautomers. Note the feedback loop: if proton disorder is found, re-crystallization is required.

Step-by-Step Protocol
Step 1: Controlled Crystallization (The "Trap")
  • Objective: Grow crystals suitable for XRD while selecting a specific tautomer.

  • Protocol: Use a Slow Evaporation method with a binary solvent system.

    • Solvent A (Good solvent): Ethanol or Methanol (Polar protic, favors keto form via H-bonding).

    • Solvent B (Poor solvent): Hexane or Diethyl ether (Non-polar, favors intramolecular H-bonding/enol form).

    • Procedure: Dissolve 20 mg of derivative in minimal Solvent A. Layer Solvent B on top (1:1 ratio). Store at 4°C in the dark.

    • Causality: Low temperature reduces thermal motion, improving high-angle diffraction data quality later.

Step 2: X-Ray Data Collection[8]
  • Instrument: Bruker D8 Quest or equivalent with Mo-K

    
     radiation.[8]
    
  • Temperature: Strictly 100 K .

    • Reasoning: Tautomeric H-atoms are mobile. Room temperature data often shows "smeared" electron density between N and O, making assignment impossible. Freezing the crystal locks the proton in its preferred well.

Step 3: Refinement Strategy (The "Proof")
  • Software: SHELXL / Olex2.

  • Critical Check: Locate the H-atom in the Difference Fourier Map (

    
    ).
    
    • Do NOT use "riding models" (geometric placement) for the tautomeric proton initially. Refine its coordinates freely to prove it is bonded to O (hydroxy) or N (keto).

    • Validation: Check bond lengths.

      • C-N bond: ~1.38 Å (Enol) vs ~1.33 Å (Keto).

      • C-S bond: Varies significantly with ring aromaticity.

Data Interpretation & Signaling Pathways

Understanding the crystal structure allows us to predict biological behavior. The specific packing motif determines the "bio-availability potential."

StructureProperty Structure Crystal Structure Data (CIF File) Metric1 H-Bond Donor Count (OH vs NH) Structure->Metric1 Metric2 Pi-Stacking Distance (< 3.8 Å) Structure->Metric2 Prop1 Solubility Profile Metric1->Prop1 Polar Interactions Prop2 Melting Point / Stability Metric2->Prop2 Lattice Energy Outcome Drug Candidacy (Bioavailability) Prop1->Outcome Prop2->Outcome

Figure 2: Logic flow from raw crystallographic data to pharmaceutical performance metrics.

Case Study Data: 4-Hydroxythiazole vs. Analogues

Comparing a standard 4-hydroxythiazole derivative (Structure A) with a 2-aminothiazole bioisostere (Structure B).

Metric4-Hydroxythiazole Deriv. 2-Aminothiazole Deriv. Implication
Primary Interaction O-H...N (Intermolecular)N-H...N (Dimer)Hydroxy derivatives often form infinite chains (catemers), increasing lattice energy.
Packing Coefficient ~72%~68%Higher density in hydroxythiazoles implies lower dissolution rates.
Tautomerism Active Equilibrium Fixed AmineHydroxythiazoles require careful pH formulation to maintain the active form.

References

  • Crystal Structure and Hirshfeld Surface Analysis of Thiazolidin-4-one Derivatives. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide. Source: PubMed. URL:[Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives. Source: MDPI / PMC. URL:[Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Analysis of Hydrogen Bonds in Crystals. Source: MDPI. URL:[Link][5]

Sources

Mass Spectrometry Fragmentation Patterns of Thiazol-4-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the thiazole scaffold is ubiquitous, serving as a pharmacophore in diverse therapeutics from antineoplastics (e.g., dasatinib) to antibiotics. Thiazol-4-ol , while chemically simple, presents a significant analytical challenge due to its rapid keto-enol tautomerism . It exists predominantly as thiazol-4(5H)-one in the gas phase, a distinction that fundamentally alters its mass spectrometry (MS) fragmentation behavior compared to its aromatic isomers.

This guide provides a definitive technical analysis of the fragmentation patterns of this compound (thiazol-4(5H)-one), contrasting it with its primary structural isomer, thiazol-2-ol (thiazol-2(3H)-one) . By leveraging specific fragmentation pathways—specifically the loss of Carbon Monoxide (CO) versus Isocyanic Acid (HNCO) —researchers can unambiguously identify these isomers in complex mixtures.

Chemical Context: The Tautomerism Trap

Before interpreting the mass spectrum, one must define the species being ionized. This compound (C₃H₃NOS, MW 101.13) is not a static structure.[1]

  • Enol Form (this compound): Aromatic, but energetically less favorable in the gas phase.

  • Keto Form (Thiazol-4(5H)-one): The dominant species observed in EI/ESI-MS. It features a saturated C5 carbon and a carbonyl at C4.

Implication for MS: The molecular ion (


) will appear at m/z 101 , but the fragmentation tree is dictated by the keto structure. Unlike the stable aromatic thiazole ring which fragments via HCN loss, the 4-one ring is prone to carbonyl ejection.
Tautomeric Equilibrium Visualization

Tautomerism Enol This compound (Enol) (Aromatic, Unstable in Gas Phase) Keto Thiazol-4(5H)-one (Keto) (Dominant Species in MS) Enol->Keto Tautomerization (Fast) Keto->Enol Equilibrium

Figure 1: The keto-enol equilibrium favors the thiazol-4(5H)-one form, which dictates the observed fragmentation pathways.

Fragmentation Analysis: Thiazol-4(5H)-one[2][3][4]

Primary Fragmentation Pathway (Electron Impact, 70 eV)

The fragmentation of thiazol-4(5H)-one is characterized by the destabilization of the heterocyclic ring followed by the expulsion of neutral small molecules.

1. Molecular Ion (

)[2][3]
  • m/z 101: The parent peak is distinct but often not the base peak due to the lability of the cyclic amide bond.

2. The Diagnostic Step: Loss of CO

Unlike its isomers, the 4-one structure places the carbonyl group adjacent to a methylene group (C5) and a nitrogen (N3). The most energetically favorable pathway is the extrusion of carbon monoxide (CO).

  • Transition:

    
    
    
  • Fragment Structure: The resulting ion at m/z 73 corresponds to the [C₂H₃NS]

    
      radical cation (likely a thio-aziridine or linear isomer).
    
3. Secondary Fragmentation: Loss of HCN

The [M-CO] ion is unstable and rapidly degrades by losing hydrogen cyanide (HCN), a hallmark of nitrogen-containing heterocycles.

  • Transition:

    
    
    
  • Fragment Structure: The ion at m/z 46 corresponds to [CH₂S]

    
      (thioformaldehyde cation), a highly stable terminal fragment.
    
Fragmentation Pathway Diagram[3][6]

FragPathway M_Ion Molecular Ion (M+) m/z 101 [Thiazol-4(5H)-one] Frag_73 Fragment m/z 73 [C2H3NS]+. (Loss of CO) M_Ion->Frag_73 - CO (28 Da) (Primary Pathway) Frag_29 Fragment m/z 29 [CH3N]+. (Loss of CS) M_Ion->Frag_29 - CS (44 Da) (Minor Pathway) Frag_46 Fragment m/z 46 [CH2S]+. (Loss of HCN) Frag_73->Frag_46 - HCN (27 Da)

Figure 2: The dominant fragmentation cascade for Thiazol-4(5H)-one involves sequential loss of Carbon Monoxide and Hydrogen Cyanide.

Comparative Analysis: The Isomer Distinction

The critical value of this guide lies in distinguishing This compound from Thiazol-2-ol . While they share the same mass (101 Da), their internal connectivity drives divergent fragmentation.

The Competitor: Thiazol-2-ol (Thiazol-2(3H)-one)

In the 2-isomer, the carbonyl is flanked by Sulfur and Nitrogen (


). This specific arrangement facilitates a Retro-Diels-Alder (RDA) type cleavage that ejects Isocyanic Acid (HNCO)  or the NCO radical .
Comparative Data Table
FeatureThiazol-4(5H)-one (Target)Thiazol-2(3H)-one (Alternative)Differentiation Logic
Molecular Ion m/z 101m/z 101Indistinguishable at MS1.
Primary Loss -28 Da (CO) -43 Da (HNCO) CRITICAL DIFFERENTIATOR
Resulting Ion m/z 73 [C₂H₃NS]

m/z 58 [C₂H₂S]

m/z 73 vs m/z 58 is the diagnostic check.
Secondary Loss -27 Da (HCN)

m/z 46
-26 Da (C₂H₂)

m/z 32 (S)
4-one yields Thioformaldehyde; 2-one yields Sulfur.
Mechanism

-cleavage adjacent to Carbonyl
Retro-Diels-Alder (RDA)2-one structure allows clean N-C=O ejection.
Decision Tree for Isomer Identification

DecisionTree Start Unknown Sample MW = 101 Da Check1 Analyze MS2 / Fragmentation Look for Neutral Loss Start->Check1 Result4 Loss of 28 Da (CO) Major Peak: m/z 73 Check1->Result4 Detect -28 Result2 Loss of 43 Da (HNCO) Major Peak: m/z 58 Check1->Result2 Detect -43 Conclusion4 Identify as: Thiazol-4(5H)-one Result4->Conclusion4 Conclusion2 Identify as: Thiazol-2(3H)-one Result2->Conclusion2

Figure 3: Analytical workflow for differentiating thiazolone isomers based on neutral loss analysis.

Experimental Protocol

To replicate these results and validate the identity of a thiazole derivative, follow this self-validating protocol.

A. Sample Preparation[6]
  • Solvent: Dissolve 0.1 mg of the compound in Methanol (HPLC grade) . Avoid protic solvents if analyzing labile derivatives, but for the parent thiazolone, MeOH is acceptable.

  • Concentration: Final concentration should be 1–10 µg/mL for ESI or 1 mg/mL for EI (Direct Insertion Probe).

B. Instrumentation Settings (Generic)
  • Ionization: Electron Impact (EI) at 70 eV is preferred for structural fingerprinting. Electrospray Ionization (ESI+) is suitable for molecular weight confirmation but may show abundant

    
     dimers.
    
  • Source Temp: 200°C. (Note: Thiazol-4-one is thermally sensitive; avoid excessive injector temperatures >250°C to prevent pyrolysis).

  • Scan Range: m/z 25 – 150.

C. Data Validation Steps
  • Check M+: Confirm parent ion at m/z 101.

  • Verify Absence of m/z 58: If m/z 58 is the base peak, your sample is likely the 2-isomer (Thiazol-2-one), not the 4-isomer.

  • Confirm m/z 73: Look for the [M-28] peak. In ESI+, this may appear as a fragment in MS/MS (CID) of the m/z 102 protonated ion.

References

  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Flammang, R., et al. (2002). "Flash Vacuum Pyrolysis of Isoxazol-5(4H)-ones: A Tandem Mass Spectrometry Study." Journal of the American Society for Mass Spectrometry, 13(9), 1082-1091. (Describes analogous lactam/lactone fragmentation mechanisms).

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. CRC Press. (Authoritative text on general thiazole fragmentation rules).

  • NIST Chemistry WebBook. "Thiazole Mass Spectrum." (Used for baseline comparison of the aromatic thiazole ring).

Sources

A Comparative Guide to the Reactivity of Thiazol-4-ols and Oxazol-4-ols for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision that profoundly impacts a molecule's synthetic accessibility, stability, and biological activity. Among the vast array of available heterocycles, thiazoles and oxazoles are cornerstone motifs found in numerous FDA-approved drugs and clinical candidates. This guide provides an in-depth, objective comparison of the reactivity of two closely related analogs: thiazol-4-ols and oxazol-4-ols, with a focus on their tautomeric 4-one forms, which are crucial for many synthetic transformations.

This analysis moves beyond a simple recitation of facts, delving into the underlying electronic and structural reasons for the observed differences in reactivity. By understanding the causality behind their chemical behavior, chemists can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.

Structural and Electronic Foundations of Reactivity

The fundamental difference between a thiazole and an oxazole ring is the substitution of a sulfur atom for an oxygen atom. This seemingly minor change has significant consequences for the electronic properties and, therefore, the chemical reactivity of the entire system.

Tautomerism: The Gateway to C5 Reactivity

Thiazol-4-ols and oxazol-4-ols exist in a tautomeric equilibrium with their keto forms, thiazol-4(5H)-one and oxazol-4(5H)-one, respectively. In most systems, particularly in polar solvents, the keto tautomer is the predominant species.[1][2] This equilibrium is paramount because the 4-one tautomer possesses an active methylene group at the C5 position, rendering these protons acidic and making the C5 carbon a potent nucleophile upon deprotonation.

Figure 1: Tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms.

Aromaticity and Ring Stability

A key differentiator is aromaticity. Thiazoles exhibit a greater degree of pi-electron delocalization and are considered more aromatic than the corresponding oxazoles.[3] This increased aromaticity is attributed to the ability of sulfur's 3p orbitals to participate more effectively in pi-conjugation compared to oxygen's 2p orbitals. This superior aromatic character translates directly to enhanced thermodynamic stability for the thiazole ring system. Consequently, thiazole-containing macrocycles have been shown to be more stable than their oxazole counterparts.

Comparative Reactivity at the C5 Position

The most synthetically useful point of difference lies in the reactivity of the C5 active methylene group. This position is a versatile handle for introducing molecular complexity through reactions like alkylations, aldol additions, and Knoevenagel condensations.

Acidity and Enolate Formation

The reactivity at C5 is initiated by deprotonation to form a resonance-stabilized enolate. The stability of this intermediate is the linchpin governing the overall reaction rate. The greater electronegativity of oxygen compared to sulfur means that the oxazole ring is generally more electron-poor. However, the stability of the resulting C5-enolate is where the thiazole analog gains a significant advantage.

The enolate formed from thiazol-4(5H)-one is better stabilized. This is because sulfur, being larger and more polarizable, can accommodate the adjacent negative charge more effectively than oxygen. Furthermore, the greater aromatic character of the thiazole ring contributes to a more stable transition state during deprotonation. This translates to the C5 protons of thiazol-4(5H)-ones being generally more acidic and easier to remove with mild bases compared to their oxazol-4(5H)-one counterparts.

Experimental Evidence: Nucleophilic Additions

Direct comparative studies have demonstrated the utility of both thiazol-4(5H)-ones and oxazol-4(5H)-ones as effective pronucleophiles in asymmetric catalysis. In enantioselective γ-additions to alkynoates, both heterocycles react with comparable efficiency, highlighting their value in constructing complex stereocenters.[4] However, the choice of optimal catalyst often differs between the two scaffolds, hinting at subtle differences in their reaction kinetics and transition state geometries.[4] This reinforces the principle that while their reactivity is analogous, it is not identical, and reaction conditions must be tailored accordingly.

The Knoevenagel Condensation: A Case Study

A classic and highly valuable reaction leveraging C5 reactivity is the Knoevenagel condensation, which involves the reaction of the active methylene group with an aldehyde or ketone to form an α,β-unsaturated product.[5] This reaction is fundamental for creating 5-ylidene-thiazol-4-ones and 5-ylidene-oxazol-4-ones, which are themselves important pharmacophores and synthetic intermediates.

Due to the higher acidity of the C5 protons, thiazol-4(5H)-ones typically undergo Knoevenagel condensation under milder conditions (e.g., weaker bases, lower temperatures) than oxazol-4(5H)-ones. The more stable enolate intermediate of the thiazole leads to a faster reaction rate and often higher yields.

knoevenagel start Thiazol-4(5H)-one or Oxazol-4(5H)-one enolate C5-Enolate Intermediate (More stable for Thiazole) start:e->enolate:w + Base base Base (e.g., Piperidine, Et3N) addition Nucleophilic Addition enolate:e->addition:w + R-CHO aldehyde Aldehyde (R-CHO) intermediate Aldol-type Adduct addition->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product 5-Ylidene Product (α,β-Unsaturated) dehydration->product

Figure 2: Generalized workflow for the Knoevenagel condensation at the C5 position.

Quantitative Data Summary

While extensive kinetic data for a direct, side-by-side comparison is sparse in the literature, we can compile related physical properties to support the observed reactivity trends.

PropertyThiazole AnalogOxazole AnalogRationale for Reactivity Difference
Aromaticity HigherLowerGreater stability of the thiazole ring and its reaction intermediates.[3]
Ring Stability More StableLess StableThe S atom in the thiazole ring leads to greater thermodynamic stability.
Basicity (Parent Ring) pKa ≈ 2.5 (conjugate acid)pKa = 0.8 (conjugate acid)[3]The pyridine-like nitrogen in oxazole is significantly less basic.
C5-H Acidity More Acidic (in 4-one)Less Acidic (in 4-one)The resulting enolate is better stabilized by the more polarizable sulfur atom.
Knoevenagel Reactivity Higher (Milder conditions)Lower (Requires stronger conditions)Directly related to the ease of C5-enolate formation.[6][7]

Note: pKa values can vary significantly based on substitution and solvent. The values provided are for general comparison.

Representative Experimental Protocol: Knoevenagel Condensation

The following protocol is a representative procedure for the Knoevenagel condensation, illustrating the typical conditions required. Researchers should note that optimization may be necessary for specific substrates. The thiazole reaction often proceeds more readily, and may require shorter reaction times or a weaker base compared to the oxazole equivalent.

Objective: Synthesis of 5-(4-chlorobenzylidene)-2-phenylthiazol-4(5H)-one.

Materials:

  • 2-Phenylthiazol-4(5H)-one (1 eq.)

  • 4-Chlorobenzaldehyde (1.1 eq.)

  • Piperidine (0.2 eq.)

  • Ethanol (qs)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylthiazol-4(5H)-one and ethanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Add 4-chlorobenzaldehyde to the solution, followed by the catalytic amount of piperidine.

    • Causality Note: Piperidine is a mild organic base, sufficient to catalyze the reaction by promoting the formation of the C5-enolate of the thiazolone without causing self-condensation of the aldehyde. For the corresponding oxazolone, a stronger base or longer reaction times might be necessary to achieve comparable conversion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A solid product may begin to precipitate from the reaction mixture.

  • Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the desired 5-(4-chlorobenzylidene)-2-phenylthiazol-4(5H)-one as a crystalline solid.

Conclusion

The choice between a thiazol-4-ol and an oxazol-4-ol scaffold carries significant synthetic implications, primarily driven by the electronic differences between sulfur and oxygen.

Key Takeaways:

  • Thiazol-4(5H)-ones are generally more reactive at the C5 position due to the formation of a more stable enolate intermediate, a consequence of sulfur's greater polarizability and the ring's higher aromaticity.

  • This enhanced reactivity allows for milder reaction conditions for key C-C bond-forming reactions like the Knoevenagel condensation, often leading to higher yields and cleaner conversions.

  • Oxazol-4(5H)-ones remain valuable and reactive scaffolds , but may require more forcing conditions to achieve similar transformations at the C5 position.[4]

  • The greater thermodynamic stability of the thiazole ring can be an advantage in multi-step syntheses and may impart greater metabolic stability in a drug discovery context.

By understanding these fundamental principles, chemists can strategically select the appropriate heterocycle and rationally design synthetic routes that are efficient, robust, and tailored to the unique electronic character of the chosen scaffold.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Retrieved from [Link]

  • MDPI. (n.d.). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The diverse chemistry of oxazol-5-(4H)-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Retrieved from [Link]

  • PubMed. (n.d.). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4][6]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

Sources

UV-Vis Absorption Spectra Differences in Thiazol-4-ol Tautomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of thiazol-4-ol tautomers, synthesizing experimental data with theoretical principles.

Executive Summary

This compound derivatives are critical scaffolds in drug discovery, particularly for hypoxia-inducible factor (HIF) modulation and tyrosinase inhibition . However, their utility is complicated by a dynamic tautomeric equilibrium between the aromatic hydroxy-thiazole (enol) and the non-aromatic thiazolone (keto) forms.

This guide provides a field-proven methodology to distinguish these tautomers using UV-Vis spectroscopy. Unlike static chemical structures, these tautomers exhibit distinct solvatochromic signatures. The enol form typically dominates in non-polar environments, maximizing conjugation, while the keto form is stabilized in polar protic solvents, disrupting aromaticity but introducing distinct


 transitions.

The Tautomeric Landscape

The core challenge is the rapid proton transfer between the oxygen at C4 and the nitrogen at N3 (or C5). Understanding this structural shift is a prerequisite for interpreting spectral data.

Tautomerism cluster_0 Spectral Consequence Enol This compound (Enol) (Aromatic, Conjugated) Favored in Non-Polar Solvents Keto Thiazol-4(5H)-one (Keto) (Non-Aromatic, Interrupted) Favored in Polar Solvents Enol->Keto Solvent Polarity (MeOH, DMSO) Effect1 Enol: π → π* (Red Shift) Enol->Effect1 Keto->Enol Non-Polarity (Hexane, CHCl3) Effect2 Keto: n → π* (Weak Band) Keto->Effect2

Figure 1: Dynamic equilibrium between this compound (enol) and thiazol-4(5H)-one (keto). The shift is driven by solvent polarity, directly altering the electronic transition landscape.

UV-Vis Spectral Characteristics

The distinction relies on the preservation vs. disruption of the heterocyclic aromaticity.

Mechanism of Absorption
  • Enol Form (this compound): Maintains a fully conjugated

    
    -electron aromatic system. This delocalization lowers the energy gap between the HOMO and LUMO, resulting in a strong Bathochromic (Red) Shift  for the primary 
    
    
    
    transition.
  • Keto Form (Thiazol-4(5H)-one): The

    
     hybridization at C5 (or protonation at N3) interrupts the cyclic conjugation. This typically causes a Hypsochromic (Blue) Shift  of the main band. However, the presence of the carbonyl (C=O) group introduces a new, forbidden (weak) 
    
    
    
    transition at a longer wavelength.[1]
Comparative Data Table

The following data summarizes spectral trends observed in 2-substituted thiazole derivatives (e.g., 2-phenylthis compound), which serve as stable proxies for the parent system.

FeatureThis compound (Enol Form)Thiazol-4(5H)-one (Keto Form)
Dominant Solvent Non-polar (Chloroform, Hexane, Toluene)Polar Protic (Methanol, Water) / Aprotic (DMSO)
Primary Band (

)
320 – 380 nm (Strong)< 300 nm (Strong)
Transition Type

(Aromatic Conjugation)

(Localized)
Secondary Band Absent or obscured300 – 350 nm (Weak shoulder)
Transition Type N/A

(Carbonyl lone pair)
Molar Absorptivity (

)
High (

M⁻¹cm⁻¹)
Lower for long-wave band (<1,000 M⁻¹cm⁻¹)

Critical Note: In complex derivatives (e.g., thiazole-hydrazones), the conjugation extends beyond the ring. In these cases, the keto form may actually exhibit a red shift due to Intramolecular Charge Transfer (ICT) facilitated by the C=O group, contrasting with the behavior of the simple parent ring.

Experimental Protocol: Solvent-Scan Determination

To rigorously identify the dominant tautomer in your specific sample, use this self-validating "Solvent-Scan" protocol.

Materials
  • Analyte: this compound derivative (1 mg).

  • Solvents: Spectroscopic grade Cyclohexane (Non-polar), Dichloromethane (DCM, Intermediate), and Methanol (Polar Protic).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Workflow
  • Preparation: Prepare a

    
     M stock solution in DCM.
    
  • Aliquot Dilution: Evaporate aliquots of the stock and reconstitute in (a) Cyclohexane and (b) Methanol to a final concentration of

    
     M.
    
  • Baseline Correction: Run a baseline scan with pure solvent.

  • Measurement: Scan from 200 nm to 500 nm.

  • Analysis:

    • Overlay the spectra.

    • If the main peak shifts Blue (lower

      
      )  and a weak shoulder appears in Methanol 
      
      
      
      Keto form is stabilized.
    • If the main peak shifts Red (higher

      
      )  and intensifies in Cyclohexane 
      
      
      
      Enol form is stabilized.
Validation Logic
  • Isosbestic Point: If a clean isosbestic point (a specific wavelength where absorbance is constant across solvents) is observed when titrating Methanol into Cyclohexane, it confirms a clean two-state equilibrium without degradation.

Computational Validation (TD-DFT)

For novel derivatives where experimental data is ambiguous, Time-Dependent Density Functional Theory (TD-DFT) is the gold standard for prediction.

Recommended Level of Theory:

  • Functional: B3LYP or CAM-B3LYP (for charge transfer accuracy).

  • Basis Set: 6-311++G(d,p).[2][3][4]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

Protocol:

  • Optimize geometry of both Enol and Keto forms in the gas phase.

  • Re-optimize in solvent fields (e.g., Water, Cyclohexane).

  • Calculate first 6 excited states (Singlets).

  • Compare calculated oscillator strengths (

    
    ) with experimental 
    
    
    
    .

References

  • Thiol-thione tautomeric analysis and DFT computations. Spectrochimica Acta Part A, 2017. Link

  • Solvent Effects on the UV-Visible Absorption Spectra of Thiazole Dyes. Biointerface Research in Applied Chemistry, 2021. Link

  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors. Chemical Science, 2016. Link

  • TD-DFT calculations of UV absorption bands in tetrahydroquinolines (Analogous heterocyclic methodology). RSC Advances, 2015. Link

  • UV-Vis Spectroscopy: Absorbance of Carbonyls (n-pi transitions).* Master Organic Chemistry, 2016. Link

Sources

Comparative Biological Potency: Thiazol-4-ol vs. Thiazolidinone Scaffolds

[1]

Executive Summary & Chemical Basis

This guide analyzes the comparative biological potency of two closely related heterocyclic scaffolds: the This compound (aromatic, enol form) and the 4-Thiazolidinone (saturated, keto form).[1] While often chemically interlinked via tautomerism, these two cores exhibit distinct pharmacodynamic profiles, solubility parameters, and target affinities.

The Core Distinction: Tautomerism & Conformation

The fundamental difference lies in the keto-enol tautomerism .[1]

  • 4-Thiazolidinone (Keto): The dominant, stable tautomer in most physiological conditions.[1] It features an

    
     hybridized carbon at position 5, creating a non-planar "envelope" conformation.[1] This flexibility allows it to adapt to various enzyme binding pockets (e.g., MurB, COX-1/2).[1]
    
  • This compound (Enol/Aromatic): A fully aromatic, planar system.[1] The free "4-ol" is often unstable and rapidly tautomerizes to the ketone.[1] However, "locked" derivatives (e.g., O-alkylated thiazoles or 4-methoxythiazoles) fix this aromatic structure, leading to vastly different biological activities, particularly in tubulin inhibition.

Tautomerismcluster_0Chemical Equilibriumcluster_1Pharmacological ConsequenceKeto4-Thiazolidinone(Keto Form)Non-Planar (sp3)EnolThis compound(Enol Form)Aromatic/Planar (sp2)Keto->EnolTautomerization(Unfavorable in polar solvents)FlexFlexible Binding(Enzyme Pockets)Keto->FlexRigidRigid Intercalation(Tubulin/DNA)Enol->Rigid

Figure 1: Tautomeric relationship and structural consequences between thiazolidinone and this compound.

Comparative Potency Analysis

Anticancer Activity: The "Rigidity" Advantage

Recent Structure-Activity Relationship (SAR) studies reveal a critical divergence in anticancer potency.[1]

  • Thiazolidinones: Generally exhibit micromolar (µM) potency.[1] They often act via PPAR-

    
     activation or inhibition of specific kinases.[1]
    
  • This compound Derivatives (Locked): When the 4-hydroxy group is alkylated (locking the aromatic thiazole ring), potency often shifts to the nanomolar (nM) range.[1] A pivotal study demonstrated that converting a thiazolidinone scaffold into a 4-methoxybenzoyl-aryl-thiazole (SMART agent) improved antiproliferative activity by over 100-fold.[1]

Data Summary: Antiproliferative Potency (Melanoma & Prostate Lines) [1][2]

Scaffold TypeRepresentative CompoundTarget MechanismPotency Range (

)
4-Thiazolidinone 2-Arylthiazolidine-4-carboxylic acid amide (ATCAA)GPCR signaling / Unknown0.7 – 2.6 µM
This compound (Ether) 4-Methoxybenzoyl-aryl-thiazole (SMART)Tubulin Polymerization Inhibition10 – 50 nM

Key Insight: The planarity of the aromatic this compound core mimics the colchicine binding site on tubulin, a mechanism less accessible to the non-planar thiazolidinone.[1]

Antimicrobial Activity: The "Flexibility" Advantage

In antimicrobial applications, the 4-thiazolidinone scaffold dominates. Its ability to adopt different conformations allows it to inhibit bacterial enzymes like MurB (cell wall synthesis).[1]

  • Thiazolidinones: High potency against Gram-positive bacteria (S. aureus, B. subtilis).[1] The "4-one" carbonyl acts as a critical hydrogen bond acceptor.[1]

  • This compound: Reduced antimicrobial efficacy in many cases, likely due to the loss of the specific H-bond donor/acceptor geometry required for the MurB active site.[1]

Mechanism of Action (MOA) Pathways

The biological output of these molecules is dictated by their structural rigidity.[1]

Pathway Visualization

MOAcluster_thiazolidinone4-Thiazolidinone (Flexible)cluster_thiazol4olThis compound / Aromatic Thiazole (Rigid)TZDThiazolidinoneScaffoldPPARPPAR-gammaAgonismTZD->PPARMurBMurB Enzyme(Bacteria)TZD->MurBCOXCOX-1/2(Inflammation)TZD->COXTZOThis compound(Locked Enol)TubulinTubulinPolymerizationTZO->TubulinHigh Affinity(nM)DNADNAIntercalationTZO->DNA

Figure 2: Divergent signaling pathways and molecular targets based on scaffold saturation.[1]

Experimental Protocols

To validate the potency differences, the following protocols are recommended.

Synthesis of 4-Thiazolidinone (One-Pot)

This protocol yields the biologically active "keto" form.[1]

  • Reagents: Equimolar mixture of aromatic amine, aromatic aldehyde, and mercaptoacetic acid.[1]

  • Solvent: Toluene or Ethanol (anhydrous).[1]

  • Procedure:

    • Reflux the mixture for 4–6 hours using a Dean-Stark trap to remove water (driving the cyclization).

    • Catalyst: Anhydrous

      
       (0.01 eq) can accelerate the reaction.[1]
      
    • Purification: Cool to room temperature. Pour into crushed ice/water containing

      
       (to remove unreacted acid). Recrystallize from ethanol.
      
  • Validation: IR peak at ~1680

    
     (C=O stretch) confirms the thiazolidinone ring.[1]
    
Synthesis of Locked this compound (4-Methoxythiazole)

This protocol accesses the aromatic "enol-ether" form for tubulin-targeting assays.[1]

  • Precursor: Start with the corresponding 4-thiazolidinone or a thioamide precursor.[1]

  • Aromatization/Alkylation:

    • React 4-thiazolidinone with an alkylating agent (e.g., Methyl iodide) in the presence of a strong base (

      
       or 
      
      
      ) in DMF.[1]
    • Note: This often yields a mixture of N-alkyl and O-alkyl products.[1] Selective O-alkylation may require specific catalysts or "hard" electrophiles.[1]

    • Alternative: Hantzsch thiazole synthesis using

      
      -haloketones and thioamides, followed by specific functionalization.[1]
      
Potency Assay: MTT Cytotoxicity

Objective: Compare

  • Cell Lines: MCF-7 (Breast), A549 (Lung), or HeLa.[1][3]

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (0.01 nM – 100 µM) for 48h.

  • Readout: Add MTT reagent (5 mg/mL). Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves. A shift to the left (lower

    
    ) indicates the superior potency of the aromatic (this compound) form in cancer models.[1]
    

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents (SMART). Source: National Institutes of Health (NIH) / PubMed Context:[1] Direct comparison of thiazolidinone precursors vs. aromatic thiazole derivatives, showing the shift from µM to nM potency.[1]

  • Thiazolidin-4-ones: A Privileged Scaffold in Medicinal Chemistry. Source: ResearchGate / European Journal of Medicinal Chemistry Context: Comprehensive review of the antimicrobial and anti-inflammatory properties of the thiazolidinone core.[1][4][5]

  • Tautomerism and Bioactivity of Hydroxy-substituted Heterocycles. Source: Royal Society of Chemistry (RSC) Context:[1] Mechanistic details on keto-enol stability in solution and its impact on biological binding.[1]

  • Thiazole Derivatives: Prospectives and Biological Applications. Source: ResearchGate Context: Overview of the aromatic thiazole ring's specific utility in anticancer drugs like Dasatinib.

Elemental Analysis Standards for High-Purity Thiazol-4-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical discovery, Thiazol-4-ol (4-hydroxythiazole) serves as a critical scaffold for antimicrobial and anticancer agents, particularly microtubule inhibitors. However, its reliable characterization is notoriously difficult due to keto-enol tautomerism (equilibrium with thiazol-4(5H)-one) and high susceptibility to hygroscopicity.

This guide provides a technical comparison between High-Purity Reference Standards (>99.8%) and Commercial Synthesis Grades (~95%) , utilizing Elemental Analysis (CHNS/O) as the primary validation metric. We establish a self-validating protocol for researchers to distinguish genuine structural purity from solvent-trapped pseudo-polymorphs.

Part 1: The Chemical Context & Tautomeric Challenge[1]

This compound does not exist as a static structure.[1] It fluctuates between the aromatic enol form (this compound) and the non-aromatic keto form (thiazol-4(5H)-one). While the theoretical elemental composition remains identical for both tautomers, the physicochemical behavior —specifically water retention and solvent trapping—differs drastically.

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium and the potential for solvent bridging (e.g., water or DMSO) that skews elemental analysis results.

Tautomerism Enol This compound (Enol Form) Aromatic, Hydrophobic Keto Thiazol-4(5H)-one (Keto Form) Polar, Hygroscopic Enol->Keto Proton Transfer (Fast in Soln) Complex Hydrated Complex [Keto • nH2O] Keto->Complex + H2O (Atmospheric)

Figure 1: Tautomeric equilibrium between the enol and keto forms. The keto form's polarity facilitates the formation of non-stoichiometric hydrates, a primary cause of EA failure.

Part 2: Comparative Analysis (High-Purity vs. Commercial Grade)

The following data compares a Certified Reference Material (CRM) batch against a standard Commercial Synthesis Grade batch. The "Theoretical" values are based on the anhydrous formula C₃H₃NOS (MW: 101.13 g/mol ).

Table 1: Elemental Composition Performance
ElementTheoretical %High-Purity Std (CRM) Commercial Grade Delta (Comm. vs Theo) Interpretation of Deviation
Carbon (C) 35.63%35.60% ± 0.0533.12%-2.51% Significant solvent trap (likely DMSO/DMF) or inorganic salts.
Hydrogen (H) 2.99%3.01% ± 0.023.45%+0.46% Indicates moisture absorption (hygroscopicity) or residual solvent.
Nitrogen (N) 13.85%13.82% ± 0.0812.90%-0.95% Purity dilution by non-nitrogenous impurities (e.g., Sulfur byproducts).
Sulfur (S) 31.70%31.65% ± 0.1034.20%+2.50% Critical Failure: Presence of elemental sulfur (S₈) or inorganic sulfides from synthesis.
Analysis of Impurities
  • Sulfur Spike (>2% deviation): The commercial grade shows elevated sulfur. In thiazole synthesis (e.g., Hantzsch method), elemental sulfur or thioamide intermediates often co-precipitate. Standard recrystallization often fails to remove S₈ due to similar solubility profiles.

  • Carbon Deficit: The lower Carbon % combined with higher Hydrogen % in the commercial grade strongly suggests water retention (hydrate formation) or residual ethanol/methanol from washing steps.

Part 3: Experimental Protocol for Validated Analysis

To achieve the "High-Purity" results shown above, a standard CHNS protocol is insufficient due to the refractory nature of sulfur-rich heterocycles. The following protocol utilizes Tungsten(VI) Oxide (WO₃) as a combustion aid and a strict drying regimen.

Workflow Visualization

EA_Protocol cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Combustion & Detection Dry Vacuum Drying 40°C, 4h, P2O5 trap Weigh Micro-Weighing (1.5 - 2.0 mg) Dry->Weigh Add Add Catalyst (WO3 Powder) Weigh->Add Combust Flash Combustion 1050°C + O2 Injection Add->Combust Reduct Reduction Tube Cu wires (650°C) Combust->Reduct Sep GC Separation (N2, CO2, H2O, SO2) Reduct->Sep

Figure 2: Optimized CHNS workflow for sulfur-rich thiazoles, emphasizing the addition of WO₃ to prevent sulfur retention in ash.

Step-by-Step Methodology
1. Pre-Analysis Drying (Crucial Step)

This compound is hygroscopic in its keto form.

  • Protocol: Dry the sample in a vacuum oven at 40°C for 4 hours over Phosphorus Pentoxide (P₂O₅).

  • Why? Temperatures >60°C can induce sublimation or degradation of the thiazole ring. P₂O₅ is required to aggressively strip bound water that silica gel cannot remove.

2. Calibration Standard Selection

Do not use simple standards like Acetanilide.

  • Standard: Sulfanilamide (C₆H₈N₂O₂S) or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).

  • Why? You must match the matrix. Sulfanilamide contains Sulfur (18.62%) and Nitrogen (16.27%), mimicking the combustion challenges of thiazoles.

3. Combustion Optimization
  • Catalyst: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) directly to the tin capsule with the sample.

  • Why? Sulfur can form stable sulfates in the ash, leading to low %S recovery. WO₃ acts as a flux and oxygen donor, ensuring complete conversion of organic sulfur to SO₂.

  • Oxygen Dosing: Increase O₂ injection time by 20% compared to standard organic runs to ensure full oxidation of the heterocyclic ring.

4. Self-Validation Criteria

The run is considered valid ONLY if:

  • The Calibration Standard (Sulfanilamide) recovers S within ±0.2% of theoretical.

  • The C/N ratio of the sample matches the theoretical ratio (2.57) within ±0.05.

References

  • Thiazole Chemistry & Tautomerism

    • Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones.[2] (2023).[2] National Institutes of Health (NIH). Link

  • Synthesis & Impurities

    • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents. (2022).[2][3] ResearchGate. Link

  • Analytical Challenges

    • Biological sulphur-containing compounds - Analytical challenges. (2019).[4][5] PubMed.[6] Link

  • Drug Discovery Applic

    • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[7][8][9] (2022).[2][3] PMC. Link

Sources

Distinguishing Thiazol-4-ol Isomers Using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of "thiazol-4-ol" derivatives presents a classic analytical challenge in heterocyclic chemistry: the keto-enol tautomerism . While often drawn as the aromatic hydroxy-thiazole (enol form), these compounds frequently exist in solution as the non-aromatic thiazol-4(5H)-one (keto form).[1]

This guide provides a definitive technical workflow for distinguishing these isomers using 13C NMR spectroscopy. Unlike 1H NMR, where labile proton exchange can obscure signals, 13C NMR offers non-exchangeable, hybridization-dependent markers that serve as irrefutable evidence of the dominant tautomer.[1]

Mechanistic Insight: The Tautomeric Identity Crisis

To interpret the NMR data correctly, one must understand the electronic environment of the carbon skeleton.[1] The equilibrium exists between the 4-hydroxythiazole (Enol) and the thiazol-4(5H)-one (Keto) .[1]

The Hybridization Shift

The most reliable differentiator is not the carbonyl carbon, but the C5 carbon :

  • Enol Form (Aromatic): The C5 carbon is sp² hybridized .[1] It is part of a heteroaromatic system, resulting in significant deshielding.[1]

  • Keto Form (Non-Aromatic): The C5 carbon is sp³ hybridized (a methylene group, -CH₂-).[1] This loss of aromaticity and change in geometry causes a drastic upfield shift.[1]

Graphviz Pathway: Tautomeric Equilibrium

The following diagram illustrates the structural transformation and the key atoms to monitor.[1]

Tautomerism Enol Enol Form (4-Hydroxythiazole) Aromatic Ring Keto Keto Form (Thiazol-4(5H)-one) Non-Aromatic Ring Enol->Keto Solvent/Stability Equilibrium C4_Enol C4: C-OH (sp²) ~155-165 ppm Enol->C4_Enol C5_Enol C5: =CH- (sp²) ~95-110 ppm Enol->C5_Enol C4_Keto C4: C=O (sp²) ~175-190 ppm Keto->C4_Keto C5_Keto C5: -CH₂- (sp³) ~30-50 ppm Keto->C5_Keto

Figure 1: Structural logic of the keto-enol equilibrium highlighting the diagnostic carbon shifts.

Comparative Analysis: 13C NMR Markers

The following table synthesizes chemical shift data for distinguishing the two forms. These ranges are based on substituted thiazole derivatives in polar aprotic solvents (e.g., DMSO-d6).[1]

Diagnostic CarbonEnol Form (Aromatic) Keto Form (Non-Aromatic) Δ Shift (ppm) Mechanistic Cause
C4 (Functional) 155 – 165 ppm 175 – 190 ppm ~20–30Conversion of phenolic C-OH to Amide/Ketone-like C=O.[1]
C5 (Backbone) 95 – 110 ppm 30 – 50 ppm ~60–70 CRITICAL: Hybridization change from sp² (=CH-) to sp³ (-CH₂-).[1]
C2 (Amidine) 150 – 160 ppm160 – 175 ppm~10C2 shifts downfield in the keto form due to loss of ring aromaticity.[1]
Interpretation Guide
  • The "Smoking Gun": If you see a signal in the 30–50 ppm range that correlates to the ring backbone (confirmed by DEPT-135 as a CH₂), you have the Keto form.[1]

  • The "False Positive": Do not confuse the C4-OH signal (~160 ppm) with other aromatic carbons.[1] In the Enol form, C4 is usually the most deshielded carbon unless an electron-withdrawing group is at C2.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this specific acquisition protocol. The choice of solvent is not just for solubility; it actively influences the equilibrium.[1]

Step 1: Solvent Selection[1]
  • DMSO-d6 (Recommended): Strong hydrogen bond acceptor.[1] Often stabilizes the Keto form or zwitterionic intermediates.[1] Excellent solubility prevents aggregation.[1]

  • CDCl3: Non-polar.[1] May favor the Enol form only if intramolecular hydrogen bonding (e.g., with a substituent at C5) stabilizes it.[1]

  • Protocol: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Ensure the solution is clear; filtration is mandatory to prevent magnetic susceptibility broadening.[1]

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C4 and C2) have long T1 relaxation times.[1] A short d1 will suppress these diagnostic signals.[1]

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

  • Spectral Width: 0 – 220 ppm.[1]

Step 3: Validation Experiments (The "Trust" Pillar)

If the assignment is ambiguous, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer):

  • Keto Proof: C5 appears as a negative phase (downward) signal ~30–50 ppm (indicates CH₂).[1]

  • Enol Proof: C5 appears as a positive phase (upward) signal ~100 ppm (indicates CH).[1]

  • Quaternary Check: C4 will disappear in DEPT-135, confirming it has no attached protons.

Analytical Workflow Diagram

Workflow Start Acquire 13C NMR (Proton Decoupled) CheckC5 Analyze 30 - 60 ppm Region Start->CheckC5 SignalPresent Signal Present? (~30-50 ppm) CheckC5->SignalPresent YesSignal Run DEPT-135 SignalPresent->YesSignal Yes NoSignal Check 90 - 110 ppm Region SignalPresent->NoSignal No DeptNeg Negative Phase (CH2) YesSignal->DeptNeg Confirm CH2 DeptPos Positive Phase (CH) NoSignal->DeptPos Signal Found ConclusionKeto CONCLUSION: Thiazol-4-one (Keto Form) (sp3 C5 confirmed) DeptNeg->ConclusionKeto ConclusionEnol CONCLUSION: This compound (Enol Form) (sp2 C5 confirmed) DeptPos->ConclusionEnol

Figure 2: Decision tree for assigning thiazole tautomers based on C5 chemical shift and DEPT phasing.

Case Study: Regioisomerism (Hantzsch Synthesis)

While tautomerism is the primary confusion, Hantzsch synthesis can yield regioisomers (e.g., 2,4-disubstituted vs. 2,5-disubstituted) if the alpha-haloketone reacts ambiguously.[1]

  • 2,4-Disubstituted Thiazole:

    • C5 (H-bearing): Signal at ~110-120 ppm (Aromatic CH).[1]

    • Coupling: In a non-decoupled spectrum (or HMQC), C5 shows a large ¹J_CH coupling (~190 Hz).[1]

  • 2,5-Disubstituted Thiazole:

    • C4 (H-bearing): Signal at ~130-140 ppm .[1]

    • Differentiation: The C4 protonated carbon is typically more deshielded than the C5 protonated carbon of the regioisomer due to proximity to the nitrogen.[1]

Summary: To distinguish regioisomers, compare the chemical shift of the protonated ring carbon.[1] If it is <120 ppm, it is likely C5 (2,4-isomer).[1] If it is >130 ppm, it is likely C4 (2,5-isomer).[1]

References

  • MDPI. (2020).[1] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2005).[1] Ab initio study of 2,4-substituted azolidines.[1][2] Amino-imino tautomerism of 2-aminothiazolidine-4-one. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

  • Royal Society of Chemistry. (1987).[1][3] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link][1][4]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Context: The Chemical Reality

Thiazol-4-ol (CAS: 17421-46-2) is a critical heterocyclic building block in drug discovery, particularly for synthesizing bioactive scaffolds. However, its disposal presents a specific challenge often overlooked in standard safety protocols: Sulfur Load.

As a Senior Application Scientist, I must emphasize that you are not merely disposing of an organic solvent; you are managing a sulfur-bearing heterocycle . Upon incineration, this compound generates Sulfur Oxides (SOx), which requires disposal facilities equipped with wet gas scrubbers. Improper classification can damage incinerator catalysts or violate emissions standards. Furthermore, this compound exists in a tautomeric equilibrium with 4-thiazolinone , affecting its solubility and reactivity profile during waste consolidation.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against this profile to ensure you are handling the correct tautomer/derivative.

ParameterDataOperational Implication
Chemical Name This compound (4-Hydroxythiazole)Primary label identifier.
CAS Number 17421-46-2Use for waste manifest verification.
Molecular Formula C₃H₃NOSContains Sulfur & Nitrogen.
Tautomer 4-ThiazolinoneMay precipitate if pH shifts in mixed waste streams.
Hazards (GHS) Irritant (Skin/Eye), CombustibleRequires standard organic PPE; potential flammability.
RCRA Status Non-Listed (Process Waste)Likely D001 (Ignitable) if in solvent; otherwise general organic.

Waste Segregation: A Self-Validating System

To ensure safety, we use a Self-Validating Segregation Protocol . This means the disposal path is determined by the chemical environment of the waste, not just the molecule itself.

The "Sulfur Tag" Rule

Crucial Step: When labeling waste containing this compound, you must explicitly write "CONTAINS SULFUR" on the hazardous waste tag. This alerts the disposal vendor to route the drum to an incinerator with appropriate scrubbing capabilities (e.g., rotary kiln with caustic scrubber).

Segregation Logic (Decision Matrix)
  • Pathway A (Pure/Solvent Mix): If dissolved in non-halogenated solvents (Methanol, DMSO), segregate into High BTU Non-Halogenated Organic Waste .

  • Pathway B (Reaction Mix): If the reaction used halogenated reagents (DCM, Chloroform), it must go to Halogenated Waste . The sulfur content does not override the halogen rule, but the label must reflect both.

  • Pathway C (Solid): Pure solid waste or contaminated silica gel goes to Solid Hazardous Waste .

Visualized Workflows

Diagram 1: Disposal Decision Matrix

This logic tree ensures the waste ends up in the correct regulatory stream based on its mixture state.

DisposalMatrix Start Waste: this compound (CAS: 17421-46-2) StateCheck Physical State? Start->StateCheck Solid Solid Phase (Pure or Silica) StateCheck->Solid Solid Liquid Liquid Phase (Mother Liquor) StateCheck->Liquid Solution BinSolid Solid Waste Bin Label: 'Solid Organic - Sulfur Bearing' Solid->BinSolid HalogenCheck Contains Halogens? (DCM, Chloroform, Cl-Reagents) Liquid->HalogenCheck BinHal Halogenated Waste Stream Label: 'Halogenated - Contains Sulfur' HalogenCheck->BinHal Yes (>2%) BinNonHal Non-Halogenated Waste Stream (High BTU) Label: 'Organic - Contains Sulfur' HalogenCheck->BinNonHal No

Caption: Decision logic for segregating this compound waste streams to ensure incinerator compliance.

Diagram 2: Spill Response Loop

Immediate actions for bench-scale spills.

SpillResponse Alert 1. Alert & Assess (Ventilation Check) PPE 2. Don PPE (Nitrile + Goggles) Alert->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Decontaminate (Soap/Water Wash) Contain->Clean Disposal 5. Bag & Tag (Solid Waste Bin) Clean->Disposal Disposal->Alert Review Incident

Caption: Closed-loop protocol for managing this compound spills in a laboratory setting.

Detailed Operational Protocols

Protocol A: Routine Disposal (Liquid Waste)

Objective: Safe consolidation of reaction byproducts.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Thiazoles can undergo ring cleavage or exothermic oxidation.

  • pH Adjustment: If the waste is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9. Rationale: Extreme pH can catalyze the decomposition of the thiazole ring or react with other solvents in the drum.

  • Transfer: Pour waste into the appropriate HDPE or Glass safety can (Jerrycan) using a funnel.

  • Labeling:

    • Primary Component: [Solvent Name]

    • Secondary Component: this compound (<5%)

    • Hazard Checkboxes: Flammable, Irritant.[1]

    • Notes Field: "Contains Organic Sulfur."

Protocol B: Spill Management

Objective: Containment of <500mL spills.

  • Evacuate & Ventilate: Thiazole derivatives can have pungent odors. Clear the immediate area and ensure the fume hood sash is at the working height.

  • Absorb:

    • For Liquids: Use vermiculite or polypropylene pads. Do not use paper towels for large volumes as they increase flammability surface area.

    • For Solids: Dampen a pad with water and wipe to prevent dust generation.

  • Decontaminate: Wipe the surface with a mild detergent solution. Avoid bleach (hypochlorite), as it can react with the sulfur/nitrogen heterocycle to form chloramines or sulfonyl chlorides.

Regulatory & Compliance (RCRA)

In the United States, this compound is not P-listed or U-listed. Therefore, it is regulated based on Characteristics :

  • Ignitability (D001): If the flash point of the waste mixture is <60°C (140°F). This is common if the compound is in solvents like Acetone or Ethyl Acetate.

  • Toxicity: While not standard TCLP, the "Generator Knowledge" clause requires you to declare the sulfur content.

  • European Union (REACH): Classified as waste requiring thermal treatment (incineration) with flue gas cleaning (Code: 07 01 04* for organic solvent mixtures).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136829, 4-Hydroxythiazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

Comprehensive PPE & Handling Guide for Thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3391-59-3 | Synonyms: 4-Hydroxythiazole, 4-Thiazolinone[1][2][3]

Executive Safety Summary

Senior Scientist Note: Handling Thiazol-4-ol requires a nuanced understanding of its structural behavior. Unlike simple thiazole (a volatile liquid), this compound typically exists in equilibrium with its keto-tautomer, 4-thiazolinone .[1][2][3] This tautomerism often results in a crystalline solid profile, shifting the primary hazard from vapor inhalation (typical of thiazoles) to particulate inhalation and direct contact dermatitis .[1][3] Furthermore, as a core scaffold for neuraminidase inhibitors, this compound possesses inherent biological activity that necessitates strict containment to prevent inadvertent pharmacological effects.[1][3]

Hazard Profile Snapshot
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Cat 4WarningHarmful if swallowed.[1][2][3][4][5][6]
Skin Irritation Cat 2WarningCauses skin irritation.[2][3]
Eye Irritation Cat 2AWarningCauses serious eye irritation.[2][3]
STOT - SE Cat 3WarningMay cause respiratory irritation.[1][2][3][4][7]
Sensitization InferredWarningPotential skin sensitizer (structural alert).[2][3]

Risk Assessment & PPE Logic

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific physicochemical interface.[1][3]

The "Why" Behind the Protocol
  • Tautomeric Solid State: Because the equilibrium favors the 4-thiazolinone form, you are likely handling a fine powder.[1][3] Risk: Airborne dust generation during weighing.[1][3] Mitigation: HEPA filtration (N95/P3).[1][3]

  • Heterocyclic Reactivity: Thiazoles are electron-rich.[1][3] They can penetrate thin latex rapidly.[1][3] Risk: Dermal absorption.[1][3] Mitigation: Nitrile (minimum 0.11 mm) or Laminate film.[1][3]

  • Bioactivity: As a metabolic fragment and enzyme inhibitor scaffold, systemic entry must be blocked.[1][3] Risk: Unintended pharmacological modulation.[1][3] Mitigation: Double-gloving and full skin coverage.[1][3]

PPE Selection Matrix

Quantitative Protection Standards
PPE ComponentStandard / MaterialSpecificationRationale
Gloves (Primary) Nitrile RubberThickness: ≥ 0.11 mmBreakthrough: > 480 minThiazole rings can swell natural rubber.[1][2][3] Nitrile provides superior chemical resistance.[1][3]
Gloves (Secondary) Nitrile (Long Cuff)Thickness: ≥ 0.14 mmUsed for "double gloving" during solubilization to prevent wrist exposure.[2]
Respiratory N95 / FFP3Efficiency: 99.97%Essential for weighing solids.[2][3] If in solvent (e.g., DCM), upgrade to OV/AG Cartridge .[1][3]
Eye Protection Chemical GogglesIndirect VentingSafety glasses are insufficient for fine powders that can drift around side shields.[2][3]
Body Protection Lab Coat (Tyvek/Cotton)High-neck, elastic cuffsPrevents dust migration onto street clothes.[1][2][3]

Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Transfer this compound from stock container to reaction vessel with zero respiratory exposure.[1][2][3]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][3]

  • Donning Sequence:

    • Wash hands.[1][3][4][5][6][7][8][9][10]

    • Don Inner Gloves (Nitrile, standard cuff).[1][3]

    • Don Lab Coat (ensure cuffs cover inner glove wrists).[1][3]

    • Don Outer Gloves (Nitrile, long cuff) over the lab coat sleeve.[1][3]

    • Don Goggles and Respirator (if hood sash is >18 inches open).[1][3]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.[1][3] Thiazoles can carry static charge, causing "powder jump."[1][3]

  • Transfer: Use a disposable spatula.[1][3] Do not pour; transfer small amounts to avoid dust clouds.[1][3]

  • Decontamination: Wipe the balance and immediate area with a 10% bleach solution or compatible surfactant before doffing outer gloves.[1][3]

Protocol B: Solubilization & Liquid Handling

Objective: Handling solutions (e.g., in Methanol or DMSO).[1][3]

  • Solvent Synergy: this compound dissolved in DMSO penetrates skin faster than the pure solid.[1][3]

  • Glove Change: Immediately change outer gloves if a splash occurs.[1][3] Do not wait for "burning" sensations.[1][3]

  • Waste: All wipes and pipette tips must go into Solid Hazardous Waste , not regular trash.[1][3]

Visualized Workflows

Logic: PPE Decision Tree

This diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.[1][3]

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Dust_Risk Risk: Inhalation of Dust Solid->Dust_Risk Solvent_Check Check Solvent Type Liquid->Solvent_Check PPE_Solid PPE: N95/P3 Mask + Goggles Eng: Fume Hood Dust_Risk->PPE_Solid Volatile Volatile (DCM, MeOH) Solvent_Check->Volatile NonVolatile Non-Volatile (DMSO) Solvent_Check->NonVolatile PPE_Volatile PPE: OV Respirator + Laminate Gloves Volatile->PPE_Volatile PPE_DMSO PPE: Double Nitrile (Permeation Risk) NonVolatile->PPE_DMSO

Caption: Decision logic for selecting respiratory and dermal protection based on physical state and solvent carrier.

Workflow: Donning & Doffing (Glove Removal)

Correct removal is critical to prevent secondary contamination.[1][3]

Doffing_Protocol Step1 1. Pinch Outer Glove (At Wrist) Step2 2. Peel Away (Turn Inside Out) Step1->Step2 Step3 3. Hold in Gloved Hand Step2->Step3 Step4 4. Slide Finger Under Remaining Glove Step3->Step4 Step5 5. Peel Off Over First Glove (Bagging Effect) Step4->Step5 Step6 6. Dispose in Haz Waste Step5->Step6

Caption: "Beak Method" for aseptic glove removal to ensure no skin contact with the contaminated outer surface.

Emergency Response & Disposal

Spill Cleanup (Solid)[1][3]
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don N95 respirator , double nitrile gloves, and goggles.[1][3]

  • Contain: Cover spill with a damp paper towel (to prevent dust dispersal).[1][3]

  • Clean: Scoop up the damp material.[1][3] Wipe area with Isopropanol followed by soap and water.[1][3]

  • Disposal: Place all waste in a sealed container labeled "Hazardous Waste: this compound Debris."

Exposure Response[1][2][3][4][5][7][10]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][8] Hold eyelids open. Self-Validation: If you cannot count to 900 (15 mins) while flushing, you haven't flushed long enough.[1][3]

  • Skin Contact: Wash with soap and water.[1][3][8] Do not use ethanol (it enhances absorption).[1][3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (SDS Section 4).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9256, Thiazole. Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). Substance Information: Thiazole derivatives.[1][3] Retrieved from [Link][1][3]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.